molecular formula C7H4INO4 B1296246 2-Iodo-3-nitrobenzoic acid CAS No. 5398-69-6

2-Iodo-3-nitrobenzoic acid

Cat. No.: B1296246
CAS No.: 5398-69-6
M. Wt: 293.02 g/mol
InChI Key: XWOGTRRVKVPJSP-UHFFFAOYSA-N
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Description

2-Iodo-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4INO4 and its molecular weight is 293.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4INO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGTRRVKVPJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277861
Record name 2-iodo-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-69-6
Record name 5398-69-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4539
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5398-69-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-3-nitrobenzoic Acid from 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-iodo-3-nitrobenzoic acid, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, 2-aminobenzoic acid. The synthesis is a two-step process involving an initial Sandmeyer-type reaction to introduce the iodo group, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms to support laboratory application.

Step 1: Synthesis of 2-Iodobenzoic Acid via Diazotization of 2-Aminobenzoic Acid

The first step in the synthesis is the conversion of 2-aminobenzoic acid (anthranilic acid) to 2-iodobenzoic acid. This transformation is achieved through a Sandmeyer-type reaction, which involves the diazotization of the primary amino group followed by displacement with an iodide ion.[1]

The reaction proceeds by treating an acidic solution of 2-aminobenzoic acid with sodium nitrite (B80452) at low temperatures (0-5 °C) to form an unstable diazonium salt. This intermediate is then reacted in situ with a solution of potassium iodide. The diazonium group, being an excellent leaving group, is displaced by the iodide ion, releasing nitrogen gas and forming the desired 2-iodobenzoic acid.[2][3] It is crucial to maintain low temperatures during the diazotization step to prevent the premature decomposition of the diazonium salt, which could lead to the formation of byproducts such as salicylic (B10762653) acid.[2]

Experimental Protocol for 2-Iodobenzoic Acid

A detailed experimental protocol for the synthesis of 2-iodobenzoic acid is provided below, based on established laboratory procedures.[2][4]

Materials:

  • 2-Aminobenzoic acid

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ethanol (95%)

  • Activated charcoal

  • Deionized water

  • Ice

Procedure:

  • In a suitable beaker or flask, create a suspension of 2-aminobenzoic acid in water. Add concentrated hydrochloric acid and stir until the 2-aminobenzoic acid dissolves completely.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred 2-aminobenzoic acid solution, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15 minutes to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly and carefully, add the cold diazonium salt solution to the stirred potassium iodide solution. This will result in a vigorous evolution of nitrogen gas and the formation of a precipitate.

  • Allow the mixture to stand at room temperature for a few minutes, then gently warm it to approximately 40-50 °C with occasional swirling. A vigorous reaction will ensue.[4]

  • After the reaction subsides, heat the mixture further for about 10 minutes to ensure the complete decomposition of the diazonium salt.[4]

  • Cool the mixture in an ice bath. To remove any excess iodine that may have formed, add a small amount of sodium bisulfite or sodium thiosulfate solution until the characteristic brown color of iodine disappears.

  • Collect the crude 2-iodobenzoic acid product by vacuum filtration and wash it with cold water.

Purification:

  • Dissolve the crude product in a minimal amount of hot 95% ethanol.

  • Add a small amount of activated charcoal to the hot solution to decolorize it.

  • Filter the hot solution to remove the activated charcoal.

  • Add hot water to the filtrate until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the purified 2-iodobenzoic acid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Quantitative Data for Step 1
ParameterValueReference
Reactants
2-Aminobenzoic acid6.8 g[4]
Concentrated HCl12 mL[4]
Sodium nitrite3.6 g in 25 mL water[4]
Potassium iodide8.5 g in 12 mL water[4]
Reaction Conditions
Diazotization Temperature0-5 °C[2][4]
Iodination TemperatureRoom temp, then 40-50 °C, then 90°C[4]
Product
Product Name2-Iodobenzoic acid[1]
AppearanceWhite to slightly yellow solid[4]
Melting Point162-164 °C[1][4]
Typical Yield~71%[4]

Step 2: Nitration of 2-Iodobenzoic Acid to this compound

The second step is the electrophilic aromatic substitution (nitration) of 2-iodobenzoic acid to introduce a nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the carboxyl group (-COOH) and the iodo group (-I).

The carboxyl group is a deactivating, meta-directing group, meaning it withdraws electron density from the ring and directs incoming electrophiles to the position meta to it (C5).[5][6] The iodo group is also deactivating but is an ortho-, para-director. Therefore, the nitration of 2-iodobenzoic acid is expected to yield a mixture of isomers, primarily this compound (ortho to the iodo group and meta to the carboxyl group) and 2-iodo-5-nitrobenzoic acid (para to the iodo group and meta to the carboxyl group). The formation of the desired 3-nitro isomer is sterically hindered by the adjacent carboxyl group, but the electronic effects can still favor its formation to some extent.

A standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is employed to generate the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[6] Careful control of the reaction temperature is necessary to prevent over-nitration and the formation of unwanted byproducts.

Proposed Experimental Protocol for this compound

The following protocol is a plausible synthetic route based on general nitration procedures for substituted benzoic acids.

Materials:

  • 2-Iodobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask placed in an ice-salt bath, carefully add concentrated sulfuric acid.

  • Slowly add the 2-iodobenzoic acid in small portions to the cold sulfuric acid, ensuring the temperature does not rise significantly.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-iodobenzoic acid in sulfuric acid. The temperature of the reaction mixture should be strictly maintained below 10-15 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

Purification:

  • The crude product, which is likely a mixture of isomers, can be purified by fractional crystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water). This technique relies on the different solubilities of the isomers to achieve separation.

Quantitative Data for Step 2
ParameterValueReference
Reactants
2-Iodobenzoic acidStoichiometric amount
Concentrated H₂SO₄Sufficient to dissolve starting material
Concentrated HNO₃1.1 - 1.2 equivalents
Reaction Conditions
Nitration Temperature< 10-15 °C
Reaction Time~2 hours
Product
Product NameThis compound
AppearanceSolid
Melting Point207-212 °C
Expected Major IsomersThis compound, 2-Iodo-5-nitrobenzoic acid

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Nitration 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Diazonium_Salt Diazonium Salt Intermediate 2-Aminobenzoic_Acid->Diazonium_Salt 1. HCl, NaNO2 2. 0-5 °C 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Diazonium_Salt->2-Iodobenzoic_Acid KI 2-Iodobenzoic_Acid_2 2-Iodobenzoic Acid 2-Iodo-3-nitrobenzoic_Acid This compound 2-Iodobenzoic_Acid_2->2-Iodo-3-nitrobenzoic_Acid HNO3, H2SO4 < 15 °C

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Diazotization and Iodination cluster_step2 Step 2: Electrophilic Nitration A1 2-Aminobenzoic Acid B1 Diazonium Salt A1->B1 + HONO (from NaNO2/HCl) C1 2-Iodobenzoic Acid B1->C1 + I- (from KI) - N2 A2 2-Iodobenzoic Acid B2 Sigma Complex Intermediate A2->B2 + NO2+ (from HNO3/H2SO4) C2 This compound B2->C2 - H+

Caption: Key steps in the reaction mechanism for the synthesis.

References

physical and chemical properties of 2-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, an iodine atom, and a nitro group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and key applications of this compound, with a focus on its role in pharmaceutical development and biochemical research.

Core Physical and Chemical Properties

This compound is a light yellow crystalline solid at room temperature.[1] The compound's key physical and chemical identifiers and properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₄INO₄[1][2]
Molecular Weight 293.02 g/mol [1][2]
CAS Number 5398-69-6[1][2]
Appearance Light yellow crystalline solid[1]
Melting Point 200 - 212 °C[1][3]
pKa (Predicted) 1.86 ± 0.20[4]
Purity ≥ 95-99% (HPLC)[1][2]
SMILES String OC(=O)c1cccc(c1I)--INVALID-LINK--=O[2]
InChI Key XWOGTRRVKVPJSP-UHFFFAOYSA-N[2]
Storage Conditions Store at room temperature under inert gas (Nitrogen or Argon).[1][4]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound typically proceeds from a commercially available precursor, 2-amino-3-nitrobenzoic acid, via a Sandmeyer-type reaction. This classic transformation in organic chemistry allows for the introduction of an iodo group onto the aromatic ring.

Synthesis of this compound via Diazotization-Iodination

This protocol is based on established methods for analogous transformations.

Materials:

  • 2-Amino-3-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Suspend 2-amino-3-nitrobenzoic acid in a mixture of concentrated acid and water in a reaction flask.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature strictly between 0 and 5 °C to ensure the stability of the resulting diazonium salt.

    • Continue stirring for an additional 30-60 minutes at this temperature after the addition is complete to ensure full conversion to the diazonium salt.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, prepare a concentrated aqueous solution of potassium iodide.

    • Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the crude product thoroughly with cold deionized water to remove inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a light yellow crystalline solid.

G cluster_synthesis Synthesis Workflow start 2-Amino-3-nitrobenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization Step 1 diazonium Intermediate Diazonium Salt diazotization->diazonium iodination Iodination (KI) diazonium->iodination Step 2 product This compound iodination->product

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three functional groups. The compound is stable when stored under recommended conditions at room temperature.[1]

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and conversion to an acyl halide. It is a deactivating, meta-directing group for electrophilic aromatic substitution.[5][6][7]

  • Iodo Group: The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in nucleophilic aromatic substitution and a key participant in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][5] This reactivity is crucial for building more complex molecular frameworks.[1]

  • Nitro Group: As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution.[6][7] It can be reduced to an amino group, providing a synthetic handle for further functionalization.

The combined electron-withdrawing effects of the nitro and carboxylic acid groups make the aromatic ring electron-deficient and less susceptible to further electrophilic attack.[6][7]

G cluster_reactivity Reactivity Profile parent This compound cooh Carboxylic Acid Reactions parent->cooh iodo Iodo Group Reactions parent->iodo nitro Nitro Group Reactions parent->nitro ester Esterification cooh->ester amide Amidation cooh->amide coupling Cross-Coupling (e.g., Suzuki, Heck) iodo->coupling substitution Nucleophilic Substitution iodo->substitution reduction Reduction to Amine nitro->reduction

Caption: Key reaction types for this compound.

Applications in Research and Development

This compound is not typically used as an end-product but rather as a crucial intermediate in the synthesis of a wide range of target molecules across various industries.[1]

  • Pharmaceutical Development: It serves as a key building block in the synthesis of novel drug candidates, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its structure is a precursor for creating more complex, biologically active molecules.[1]

  • Biochemical Research: The compound is utilized in studies related to enzyme inhibition. By incorporating it into larger molecules, researchers can probe enzyme active sites and develop new inhibitors for therapeutic applications.[1]

  • Agrochemicals and Dyes: Its versatile reactivity makes it a valuable intermediate in the production of new agrochemicals and specialized dyes.[1]

  • Material Science: Researchers are exploring its use in the creation of novel polymers and coatings that require specific chemical properties for advanced applications.[1]

G cluster_applications Core Application Areas parent This compound pharma Pharmaceuticals parent->pharma Intermediate for biochem Biochemical Research parent->biochem Precursor for agchem Agrochemicals & Dyes parent->agchem Building block for material Material Science parent->material Component in pharma_detail Anti-inflammatory & Analgesic Drugs pharma->pharma_detail biochem_detail Enzyme Inhibitors biochem->biochem_detail material_detail Specialty Polymers material->material_detail

Caption: Major applications of this compound.

References

2-Iodo-3-nitrobenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-3-nitrobenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical properties, plausible synthetic routes, and potential applications in drug discovery, with a focus on its role as a precursor for enzyme inhibitors.

Core Compound Data

Quantitative data for this compound is summarized below, providing a clear reference for its physicochemical properties.

PropertyValueReference(s)
CAS Number 5398-69-6
Molecular Formula C₇H₄INO₄
Molecular Weight 293.02 g/mol
Appearance Solid
Melting Point 207-212 °C
Assay 95%

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 2-Amino-3-nitrobenzoic Acid

This protocol is adapted from standard procedures for the synthesis of aryl iodides from anilines.

Materials:

  • 2-Amino-3-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, dropping funnel, Büchner funnel)

  • Stirring apparatus

  • Filtration apparatus

Experimental Procedure:

  • Diazotization:

    • In a reaction flask, suspend 2-amino-3-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for an additional 30 minutes after the addition is complete.

    • Verify the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of diazotization.

  • Iodination (Sandmeyer-type Reaction):

    • In a separate beaker, dissolve potassium iodide in deionized water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion. A precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to obtain a product of high purity.

    • Dry the purified this compound under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory drugs and enzyme inhibitors.[5] The presence of three distinct functional groups—a carboxylic acid, an iodo group, and a nitro group—provides multiple reaction sites for chemical modification and the construction of complex molecular scaffolds.

Role as a Precursor for Enzyme Inhibitors

Nitro-containing compounds have been extensively investigated for their wide range of biological activities, including antibacterial and antineoplastic properties.[6][7][8] The nitro group can be a key pharmacophore and is also a versatile synthetic handle that can be reduced to an amino group, opening pathways to a diverse array of heterocyclic compounds with therapeutic potential.

While direct studies on the enzyme inhibitory activity of this compound are limited, its structural analog, 2-Bromo-3-nitrobenzoic acid, serves as a key starting material for the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[9] PARP is a critical enzyme involved in DNA repair and cell death pathways.

Potential Application in the Synthesis of PARP Inhibitors

The synthetic utility of halogenated nitrobenzoic acids is exemplified by the synthesis of 5-aminoisoquinolin-1-one (5-AIQ) and its derivatives, which are known PARP-1 inhibitors.[9] A similar synthetic strategy could potentially be employed using this compound. The workflow for such a synthetic and screening process is outlined below.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification e.g., Suzuki Coupling Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Enzyme Inhibition Assay Enzyme Inhibition Assay Library of Derivatives->Enzyme Inhibition Assay Hit Identification Hit Identification Enzyme Inhibition Assay->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Organoboron Organoboron Organoboron->Transmetalation Reductive Elimination->Pd(0) Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product This compound This compound This compound->Oxidative Addition G DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PARylation PARylation PARP-1 Activation->PARylation Inhibition of PARP-1 Inhibition of PARP-1 PARP-1 Activation->Inhibition of PARP-1 Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor PARP Inhibitor PARP Inhibitor->Inhibition of PARP-1 Accumulation of DNA Damage Accumulation of DNA Damage Inhibition of PARP-1->Accumulation of DNA Damage Cell Death (Apoptosis) Cell Death (Apoptosis) Accumulation of DNA Damage->Cell Death (Apoptosis)

References

solubility of 2-Iodo-3-nitrobenzoic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Iodo-3-nitrobenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. This technical guide addresses this information gap by providing a detailed, best-practice experimental protocol for determining the solubility of this compound. Furthermore, to provide a valuable, albeit indirect, reference, this guide includes comparative solubility data for the structurally related compound, 3-nitrobenzoic acid. A graphical representation of the experimental workflow is also presented to facilitate procedural understanding and implementation.

Introduction

This compound is a halogenated nitrobenzoic acid derivative with potential applications in organic synthesis and pharmaceutical development.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. Solubility data informs solvent selection, reaction concentration, and the prediction of a compound's behavior in different chemical environments. Given the lack of specific solubility data for this compound, this guide provides the necessary tools for researchers to generate this crucial data in-house.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2]

Principle: This method involves agitating an excess amount of the solid solute in a chosen solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the resulting saturated solution is then quantified to determine the solubility.

Detailed Methodology:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility.

    • Transfer the solid to a vessel of known volume, such as a volumetric flask or a vial with a screw cap.

    • Add a precise volume of the desired organic solvent. The presence of undissolved solid is crucial for ensuring the solution reaches saturation.

  • Equilibration:

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in a constant temperature shaker bath.

    • Agitate the mixture for a predetermined period, typically between 24 and 72 hours, to allow the system to reach equilibrium.

    • To verify that equilibrium has been reached, it is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) and analyze them until the measured solubility is constant.

  • Phase Separation and Sampling:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle while maintaining the constant temperature.

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration:

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) to remove any remaining microscopic solid particles. This step is critical to prevent an overestimation of the solubility.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the concentration of the filtered supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The sample may require dilution to fall within the linear range of the calibration curve.

  • Data Analysis:

    • Calculate the solubility of this compound in the selected solvent at the specified temperature using the concentration obtained from the analytical measurement and any dilution factors.

Comparative Solubility Data for 3-Nitrobenzoic Acid

While no specific data is available for this compound, the solubility of the related compound 3-nitrobenzoic acid has been reported. This data, presented in the table below, can offer some insight into the potential solubility behavior of nitrobenzoic acid derivatives in various organic solvents. It is important to emphasize that this data is for comparative purposes only and should not be considered a substitute for the experimental determination of the solubility of this compound.

SolventTemperature (K)Solubility (mol/L)
Methanol293.153.1812
Ethanol293.151.9740
Acetonitrile293.150.9474
Ethyl Acetate293.151.5018
Dichloromethane293.150.2548
Toluene273.150.1032
Water298.150.0214

Note: The solubility of 3-nitrobenzoic acid in water is 3,576 mg/L at 25°C, which is approximately 0.0214 mol/L.[3]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add Excess Solute to Solvent B Agitate at Constant Temperature (24-72h) A->B C Settle Undissolved Solid B->C D Withdraw Supernatant C->D E Filter Supernatant D->E F Quantify Solute Concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: A flowchart illustrating the key steps of the shake-flask method.

References

The Synthetic Versatility of 2-Iodo-3-nitrobenzoic Acid: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodo-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, an iodine atom, and a nitro group on a benzene (B151609) ring, offers a wide array of opportunities for chemical modification. The electron-withdrawing nitro group activates the aromatic ring and influences the reactivity of the adjacent iodo and carboxylic acid functionalities. The iodine atom is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The carboxylic acid group provides a site for derivatization into esters, amides, and other functionalities, and can also participate in cyclization reactions.

This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, with a focus on its utility for researchers, scientists, and professionals in drug development. We will explore its use in classical and modern coupling reactions, as well as in the synthesis of biologically active molecules and heterocyclic frameworks.

Core Applications in Organic Synthesis

The strategic positioning of the iodo, nitro, and carboxylic acid groups on the benzene ring makes this compound a valuable precursor for a range of important chemical transformations.

Ullmann Condensation for the Synthesis of N-Aryl Anthranilic Acids

A primary application of this compound is in the Ullmann condensation to form N-aryl anthranilic acids. These compounds are important precursors for the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class. The reaction involves the copper-catalyzed coupling of this compound with various anilines.

G start This compound catalyst Cu Catalyst Base start->catalyst Reacts with aniline (B41778) Aniline Derivative aniline->catalyst Reacts with product N-Aryl-3-nitroanthranilic Acid catalyst->product Forms

Experimental Protocol: General Procedure for the Ullmann Condensation

A mixture of this compound (1.0 eq.), the corresponding aniline (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Halobenzoic AcidSubstituted AnilineCupric OxideK₂CO₃-Reflux7Good
2-Halobenzoic AcidAryl AmineCopperBaseVariousHighLongVariable

Note: The table represents typical conditions for Ullmann condensations of halobenzoic acids. Specific yields for this compound may vary.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, such as a boronic acid or a boronic ester. This reaction is a powerful method for the synthesis of biaryl compounds. The nitro group's electron-withdrawing nature can facilitate the oxidative addition of the C-I bond to the palladium(0) catalyst.

G cluster_legend Catalytic Cycle pd0 Pd(0)Ln pd2_oxidative Ar-Pd(II)Ln(I) pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)Ln(R') pd2_oxidative->pd2_transmetalation pd2_transmetalation->pd0 product Ar-R' pd2_transmetalation->product Reductive Elimination start Ar-I (this compound) start->pd2_oxidative boronic_acid R'-B(OH)₂ base Base boronic_acid->base base->pd2_transmetalation Transmetalation

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.) and a boronic acid (1.5 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.). The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent system (e.g., dioxane/water, toluene, or DMF) is added. The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Reference
Aryl HalideArylboronic AcidPd(OAc)₂/P(t-Bu)₃K₃PO₄Dioxane/H₂O10091-99
Aryl HalideArylboronic AcidPd(acac)₂/BrettPhosK₃PO₄Dioxane13041-84

Note: The table provides general conditions for Suzuki-Miyaura reactions. Specific conditions for this compound may require optimization.

b) Heck Reaction

The Heck reaction would involve the coupling of this compound with an alkene to form a substituted benzoic acid derivative. This reaction provides a means to introduce vinyl groups, which can be further functionalized.

c) Sonogashira Coupling

The Sonogashira coupling allows for the reaction of this compound with a terminal alkyne, catalyzed by palladium and copper(I) complexes, to yield an alkynyl-substituted benzoic acid. These products can serve as precursors for various heterocyclic systems or be utilized in click chemistry.

d) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination would enable the formation of a C-N bond by coupling this compound with a primary or secondary amine. This reaction is a powerful alternative to the Ullmann condensation for the synthesis of N-aryl anthranilic acid derivatives under milder conditions.

Synthesis of Heterocyclic Compounds

The functionalities present in this compound and its derivatives make it a valuable starting material for the synthesis of various heterocyclic compounds. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization or further reactions, can lead to the formation of nitrogen-containing heterocycles. For example, derivatives of this compound could potentially be used to synthesize isatins and other related heterocyclic structures.

G start This compound step1 Functional Group Transformation (e.g., Cross-Coupling) start->step1 intermediate1 Substituted 3-Nitrobenzoic Acid step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 3-Amino-Substituted Benzoic Acid step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Heterocyclic Compound (e.g., Acridone, Quinazolinone) step3->product

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its three distinct functional groups allow for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules. Its application in the synthesis of N-aryl anthranilic acids via the Ullmann condensation is well-established. Furthermore, it holds significant potential as a substrate in modern palladium-catalyzed cross-coupling reactions, opening avenues for the synthesis of a diverse array of substituted aromatic compounds. The strategic functionalization of this molecule also provides a gateway to various heterocyclic systems of medicinal and material importance. For researchers and professionals in drug discovery and development, this compound represents a key starting material for the exploration of novel chemical entities with potential biological activity. Further research into its applications in a broader range of catalytic systems is likely to uncover even more of its synthetic potential.

An In-depth Technical Guide to the Reactivity of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-nitrobenzoic acid, a versatile organic building block, offers a unique combination of reactive functional groups, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the reactivity of its iodo and nitro moieties, detailing their participation in a range of chemical transformations. This document consolidates available quantitative data, presents detailed experimental protocols for key reactions, and visualizes reaction pathways and workflows to support researchers in leveraging the synthetic potential of this compound.

Introduction

This compound (CAS No. 5398-69-6) is a light yellow crystalline solid with a molecular weight of 293.02 g/mol .[1][2] Its structure, featuring an iodo, a nitro, and a carboxylic acid group on a benzene (B151609) ring, provides multiple avenues for chemical modification. The electron-withdrawing nature of the nitro and carboxylic acid groups significantly influences the reactivity of the aromatic ring, particularly affecting the iodo group's ability to participate in cross-coupling and nucleophilic substitution reactions.[3] This guide will delve into the specific reactivities of the iodo and nitro groups, providing a technical resource for chemists in research and development.

Reactivity of the Iodo Group

The iodo group at the 2-position is a key handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation. Its reactivity is primarily exploited in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the oxidative addition step in the catalytic cycle. This makes this compound an excellent candidate for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventProduct Type
Suzuki-Miyaura Aryl/vinyl boronic acid or esterPd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Toluene (B28343), Dioxane/H₂OBiaryl or vinyl-substituted benzoic acid
Heck AlkenePd(OAc)₂/PPh₃Et₃N, NaOAcDMF, AcetonitrileAlkenyl-substituted benzoic acid
Sonogashira Terminal alkynePdCl₂(PPh₃)₂/CuIEt₃N, DIPATHF, DMFAlkynyl-substituted benzoic acid
Buchwald-Hartwig AminePd₂(dba)₃/BINAP, XPhosNaOt-Bu, Cs₂CO₃Toluene, DioxaneN-Aryl aminobenzoic acid

2.1.1. Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Add a base, typically K₂CO₃ (2.0 equiv.), and a solvent system like a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

2.1.2. Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer.

Experimental Protocol: General Procedure for Heck Reaction

  • To a sealed tube or Schlenk flask, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine (B1218219) ligand such as PPh₃ (4-10 mol%).

  • Add a base, commonly triethylamine (B128534) (2.0 equiv.), and a polar aprotic solvent like DMF or acetonitrile.

  • Degas the mixture and heat it to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product via column chromatography.

2.1.3. Sonogashira Coupling

This reaction allows for the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.

  • Add a palladium catalyst, for example, PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

  • Add a base, typically an amine base such as triethylamine or diisopropylamine (B44863) (2.0-3.0 equiv.).

  • Introduce the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Perform an aqueous workup, followed by extraction with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

2.1.4. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress.

  • After cooling, quench the reaction, and perform a standard aqueous workup and extraction.

  • Purify the resulting N-aryl aminobenzoic acid by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination HNR2 Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Aryl-NHR Aryl-NHR Reductive Elimination->Aryl-NHR

Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group in the meta position and the carboxylic acid group in the ortho position to the iodo group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. While the nitro group is not in the ideal ortho or para position for maximum activation, the cumulative electron-withdrawing effect of both groups can still facilitate SNAr reactions, particularly with strong nucleophiles.

Table 2: Nucleophilic Aromatic Substitution of the Iodo Group

NucleophileReagentConditionsProduct
MethoxideSodium methoxideMethanol (B129727), reflux2-Methoxy-3-nitrobenzoic acid
AminePrimary or secondary amineHeat, polar aprotic solvent2-(Amino)-3-nitrobenzoic acid
ThiolateSodium thiophenoxideDMF, heat2-(Phenylthio)-3-nitrobenzoic acid

Experimental Protocol: General Procedure for SNAr with an Alkoxide

  • Dissolve this compound (1.0 equiv.) in the corresponding alcohol (e.g., methanol).

  • Add the sodium alkoxide (1.1-1.5 equiv.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction.

Reduction to an Amine

The reduction of the nitro group to an amine is a common and highly useful transformation, providing access to 2-amino-3-iodobenzoic acid, a valuable building block for the synthesis of heterocycles and other complex molecules.

Table 3: Reduction of the Nitro Group

ReagentConditionsProduct
SnCl₂·2H₂OEthanol (B145695), HCl, heat2-Amino-3-iodobenzoic acid
H₂, Pd/CMethanol or Ethanol, room temp., atmospheric pressure2-Amino-3-iodobenzoic acid
Fe/NH₄ClEthanol/Water, reflux2-Amino-3-iodobenzoic acid

3.1.1. Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro groups.

Experimental Protocol: Reduction of the Nitro Group with SnCl₂

  • Suspend this compound (1.0 equiv.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 equiv.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide (B78521) or sodium bicarbonate until the solution is basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product, 2-amino-3-iodobenzoic acid, by recrystallization or column chromatography.

3.1.2. Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative for the reduction of the nitro group, often proceeding with high yields and selectivity.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure is sufficient).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Nitro_Reduction_Workflow Start This compound SnCl2 SnCl2 / HCl, EtOH, Reflux Start->SnCl2 H2_PdC H2, Pd/C, MeOH, RT Start->H2_PdC Workup_SnCl2 1. Neutralization (NaOH) 2. Extraction SnCl2->Workup_SnCl2 Workup_H2 Filtration through Celite H2_PdC->Workup_H2 Product 2-Amino-3-iodobenzoic Acid Workup_SnCl2->Product Workup_H2->Product

Workflow for the Reduction of the Nitro Group

Chemoselectivity

An important consideration when working with this compound is the relative reactivity of the iodo and nitro groups. In many palladium-catalyzed cross-coupling reactions performed under standard conditions, the iodo group will react preferentially over the nitro group. Conversely, reduction reactions with reagents like SnCl₂ or catalytic hydrogenation will selectively reduce the nitro group without affecting the iodo group. This orthogonal reactivity allows for a stepwise functionalization of the molecule, providing a powerful strategy for the synthesis of complex substituted benzene derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The iodo and nitro groups offer distinct and predictable reactivity, enabling a wide range of chemical transformations. The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, while the nitro group can be readily reduced to an amine, opening up further avenues for functionalization. The chemoselectivity of these reactions allows for a controlled and stepwise approach to the synthesis of complex aromatic compounds. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this important intermediate.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on 2-iodo-3-nitrobenzoic acid. This substrate presents a unique case study in regioselectivity due to the presence of three distinct substituents with competing directing effects: a weakly deactivating ortho,para-directing iodo group, and two strongly deactivating meta-directing nitro and carboxylic acid groups. This document outlines the theoretical basis for predicting reaction outcomes, offers detailed hypothetical experimental protocols for key EAS reactions, and presents visual aids to clarify the complex interplay of electronic effects. The content is intended to guide researchers in designing synthetic routes involving this and similarly substituted aromatic compounds.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its utility often involves the modification of the aromatic ring through electrophilic aromatic substitution. However, the prediction of the regiochemical outcome of such reactions is non-trivial due to the complex interplay of the directing effects of the existing substituents. Understanding these effects is paramount for the efficient and selective synthesis of desired derivatives.

The benzene (B151609) ring of this compound is substituted with:

  • An iodo group at the C2 position: Halogens are weakly deactivating yet ortho,para-directing.[1]

  • A nitro group at the C3 position: This is a strongly deactivating and meta-directing group.

  • A carboxylic acid group at the C1 position: This is also a deactivating and meta-directing group.

The overall reactivity of the ring is significantly reduced due to the presence of three deactivating groups, requiring forcing conditions for most electrophilic substitutions. The key challenge lies in predicting which of the available positions on the ring (C4, C5, and C6) will be most susceptible to electrophilic attack.

Analysis of Directing Effects and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined influence of the three substituents. Each group directs incoming electrophiles to specific positions, and the final outcome is a result of the dominant directing effects.

  • Iodo Group (-I): As an ortho,para-director, the iodo group at C2 directs incoming electrophiles to the C6 (ortho) and C4 (para) positions.

  • Nitro Group (-NO₂): As a meta-director, the nitro group at C3 directs incoming electrophiles to the C5 (meta) position.

  • Carboxylic Acid Group (-COOH): As a meta-director, the carboxylic acid group at C1 directs incoming electrophiles to the C5 (meta) position.

The directing effects are summarized in the table below:

SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions for Substitution
-COOHC1Deactivating, Meta-directingStrongC5
-IC2Deactivating, Ortho,para-directingWeakC4, C6
-NO₂C3Deactivating, Meta-directingStrongC5

Based on this analysis, the C5 position is strongly favored by two powerful meta-directing groups. The C4 and C6 positions are only weakly activated by the ortho,para-directing iodo group. Therefore, it is predicted that electrophilic substitution will predominantly occur at the C5 position . The C4 and C6 positions would yield minor products, if any, due to the overwhelming deactivating and meta-directing influence of the nitro and carboxylic acid groups.

The following diagram illustrates the concerted directing effects on the aromatic ring.

Directing effects of substituents on this compound.

Hypothetical Experimental Protocols

Nitration

The introduction of a second nitro group is expected to be challenging due to the already electron-deficient nature of the ring.

  • Reaction: this compound + HNO₃/H₂SO₄ → 2-Iodo-3,5-dinitrobenzoic acid

  • Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 1.0 g of this compound to 10 mL of concentrated sulfuric acid. Stir the mixture until the solid dissolves.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Prepare the nitrating mixture by slowly adding 1.5 mL of fuming nitric acid to 3 mL of concentrated sulfuric acid in a separate cooled flask.

    • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The reaction progress should be monitored by TLC.

    • Carefully pour the reaction mixture onto 50 g of crushed ice.

    • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

    • Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for purification.

Halogenation (Bromination)

Bromination would also require harsh conditions and a strong Lewis acid catalyst.

  • Reaction: this compound + Br₂/FeBr₃ → 5-Bromo-2-iodo-3-nitrobenzoic acid

  • Methodology:

    • To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas trap, add 1.0 g of this compound and 0.1 g of iron filings.

    • Heat the mixture to 60 °C.

    • Slowly add 0.6 mL of bromine dropwise. The reaction should be initiated, as indicated by the evolution of HBr gas.

    • After the initial reaction subsides, heat the mixture to 80-90 °C for 2-3 hours until the evolution of HBr ceases.

    • Cool the reaction mixture to room temperature and add 20 mL of a 10% sodium bisulfite solution to quench any remaining bromine.

    • The solid product can be isolated by filtration, washed with water, and then purified by recrystallization.

Sulfonation

Sulfonation is expected to be reversible and require a high concentration of sulfur trioxide.

  • Reaction: this compound + SO₃/H₂SO₄ → 2-Iodo-3-nitro-5-sulfobenzoic acid

  • Methodology:

    • In a round-bottom flask, add 1.0 g of this compound to 10 mL of fuming sulfuric acid (20% SO₃).

    • Heat the mixture to 100-120 °C with stirring for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The sulfonic acid product may precipitate or remain in solution. Salting out with sodium chloride may be necessary to induce precipitation.

    • Isolate the solid product by filtration and wash with a saturated sodium chloride solution.

Predicted Reaction Outcomes

The following table summarizes the expected major and minor products for common electrophilic aromatic substitution reactions on this compound, based on the analysis of directing effects.

ReactionElectrophileExpected Major ProductExpected Minor Product(s)Rationale for Regioselectivity
NitrationNO₂⁺2-Iodo-3,5-dinitrobenzoic acid2-Iodo-3,4-dinitrobenzoic acid, 2-Iodo-3,6-dinitrobenzoic acidThe C5 position is meta to both the strongly deactivating -NO₂ and -COOH groups, making it the most favored site for attack.
BrominationBr⁺5-Bromo-2-iodo-3-nitrobenzoic acid4-Bromo-2-iodo-3-nitrobenzoic acid, 6-Bromo-2-iodo-3-nitrobenzoic acidSimilar to nitration, the meta-directing effects of the -NO₂ and -COOH groups dominate, directing the incoming electrophile to C5.
SulfonationSO₃2-Iodo-3-nitro-5-sulfobenzoic acid2-Iodo-3-nitro-4-sulfobenzoic acid, 2-Iodo-3-nitro-6-sulfobenzoic acidThe bulky nature of the sulfonyl group may slightly increase the proportion of substitution at the less sterically hindered C5 position.
Friedel-Crafts Alkylation/AcylationR⁺/RCO⁺No reaction expected-The ring is too strongly deactivated for Friedel-Crafts reactions to occur.

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for the electrophilic aromatic substitution on this compound, leading to the predicted major product at the C5 position.

EAS_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation A This compound C Sigma Complex (Wheland Intermediate) (Positive charge delocalized) A->C Attack of aromatic ring on electrophile B Electrophile (E+) B->C D 5-Substituted-2-iodo-3-nitrobenzoic acid C->D Deprotonation to restore aromaticity E H+ C->E

General mechanism of electrophilic aromatic substitution.
Logical Workflow for Predicting Regioselectivity

This diagram outlines the thought process for determining the likely outcome of an electrophilic aromatic substitution on a polysubstituted benzene ring.

Prediction_Workflow Start Start: Polysubstituted Benzene (e.g., this compound) Identify Identify all substituents and their directing effects (-I: o,p-directing; -NO2: m-directing; -COOH: m-directing) Start->Identify Map Map the directing influence of each substituent onto the available ring positions Identify->Map Analyze Analyze the convergence of directing effects. Do they reinforce or compete? Map->Analyze Predict Predict the major product based on the strongest directing effects. (C5 is favored by two strong meta-directors) Analyze->Predict Consider Consider steric hindrance and reaction conditions Predict->Consider End Final Prediction of Regioselectivity Consider->End

References

An In-depth Technical Guide to 2-Iodo-3-nitrobenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-3-nitrobenzoic acid, a versatile aromatic carboxylic acid, serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique trifunctional substitution pattern, featuring an iodo, a nitro, and a carboxylic acid group in a specific ortho-meta relationship, imparts distinct reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, and key applications of this compound, supported by detailed experimental protocols and tabulated physicochemical data.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 5398-69-6) is a light yellow crystalline solid that has garnered significant interest in the field of organic synthesis.[1][2] The presence of three distinct functional groups on the benzene (B151609) ring offers multiple avenues for chemical modification. The carboxylic acid moiety allows for the formation of esters, amides, and other acid derivatives. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and can be reduced to an amino group, opening up further synthetic possibilities. The iodo group is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This unique combination of functionalities makes this compound a key intermediate in the synthesis of complex molecules, including anti-inflammatory and analgesic drugs.[1] It is also utilized in biochemical research for enzyme inhibition studies and in material science for the development of specialized polymers and coatings.[1]

Discovery and Historical Context

While a definitive, singular "discovery" paper for this compound is not readily apparent in modern databases, its synthesis and study are rooted in the broader historical development of organic chemistry in the late 19th and early 20th centuries. During this period, extensive research was conducted on the substitution patterns of benzene derivatives. The synthesis of polysubstituted benzoic acids was a common theme, driven by the desire to understand the directing effects of various functional groups and to create new dyes and medicinal compounds.

The likely historical route to this compound would have involved a multi-step synthesis starting from simpler, commercially available precursors. A plausible pathway, based on established reactions of the era, would be the oxidation of a corresponding substituted toluene (B28343), in this case, 2-Iodo-3-nitrotoluene. The synthesis of such precursors was an active area of investigation, with chemists exploring various nitration and iodination reactions on toluene and its derivatives.

Historical chemical literature, such as the comprehensive "Beilstein's Handbuch der Organischen Chemie," which began publication in 1881, systematically cataloged organic compounds, including substituted benzoic acids.[1][3][4][5][6] Early entries in such compendia would have documented the physical properties and methods of preparation known at the time, often referencing original articles in journals like "Berichte der deutschen chemischen Gesellschaft." The synthesis of this compound would have been a logical extension of the systematic exploration of aromatic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₇H₄INO₄[1][2][4]
Molecular Weight 293.02 g/mol [1][2][4]
CAS Number 5398-69-6[1][2][4]
Appearance Light yellow crystalline solid[1][2]
Melting Point 200 - 212 °C[1]
Purity (typical) ≥ 95%[4]
pKa (predicted) 1.86 ± 0.20[2]
Storage Conditions Room Temperature, under inert gas (Nitrogen or Argon) at 2–8 °C for long-term storage[1][2]

Synthesis of this compound: Experimental Protocols

The most common and practical laboratory synthesis of this compound involves the oxidation of its corresponding toluene derivative, 2-Iodo-3-nitrotoluene. This method is advantageous as it utilizes readily available oxidizing agents and the precursor can be synthesized from commercially available starting materials.

Synthesis of the Precursor: 2-Iodo-3-nitrotoluene
Oxidation of 2-Iodo-3-nitrotoluene to this compound

The oxidation of the methyl group of 2-Iodo-3-nitrotoluene to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄).

Experimental Protocol:

  • Materials:

    • 2-Iodo-3-nitrotoluene

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

    • Distilled water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium hydroxide in water is prepared.

    • 2-Iodo-3-nitrotoluene is added to the flask.

    • The mixture is heated to reflux with vigorous stirring.

    • Potassium permanganate is added portion-wise to the refluxing mixture over a period of several hours. The purple color of the permanganate will disappear as it is consumed. The addition is continued until a faint purple color persists, indicating an excess of the oxidizing agent.

    • After the addition is complete, the mixture is refluxed for an additional period to ensure the reaction goes to completion.

    • The hot reaction mixture is then filtered to remove the manganese dioxide (MnO₂) precipitate. The filter cake is washed with hot water to recover any product.

    • The combined filtrate is cooled to room temperature. If any unreacted KMnO₄ remains (indicated by a purple color), a small amount of sodium bisulfite is added until the solution becomes colorless.

    • The clear, colorless filtrate is then acidified with concentrated hydrochloric acid until the pH is strongly acidic.

    • The crude this compound will precipitate out of the solution.

    • The precipitate is collected by vacuum filtration and washed with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield light yellow crystals of this compound.

Logical Workflow for the Synthesis:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Starting_Material 2-Amino-3-nitrotoluene Diazotization Diazotization (NaNO₂, HCl) Starting_Material->Diazotization Sandmeyer Sandmeyer Reaction (KI) Diazotization->Sandmeyer Precursor 2-Iodo-3-nitrotoluene Sandmeyer->Precursor Oxidation_Step Oxidation (KMnO₄, NaOH, H₂O, Reflux) Precursor->Oxidation_Step Workup Workup (Filtration, Acidification) Oxidation_Step->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor 2-Iodo-3-nitrobenzoic acid derivative (Hypothetical Inhibitor) Inhibitor->Kinase_B

References

A Theoretical and Computational Guide to the Structural Elucidation of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural analysis of 2-Iodo-3-nitrobenzoic acid. In the absence of specific published theoretical studies on this molecule, this document serves as a detailed roadmap for conducting such an investigation, outlining the expected outcomes and standard protocols. The information herein is grounded in established computational chemistry principles and data from analogous substituted benzoic acid derivatives.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental avenue for obtaining this fundamental information.[1][2][3]

This guide will detail a robust computational protocol for the structural and electronic characterization of this compound, present hypothetical yet plausible data based on related molecular studies, and provide a visual workflow for the computational process.

Theoretical Methodology: A Detailed Protocol

The following protocol outlines a standard and effective approach for the theoretical investigation of this compound using Density Functional Theory.

2.1. Software and Computational Environment

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended. These programs offer a range of DFT functionals and basis sets suitable for the calculations described below. The computations should be performed on a high-performance computing cluster to manage the computational cost, especially for frequency calculations.

2.2. Molecular Structure Input and Initial Optimization

The initial 3D structure of this compound can be built using a molecular editor. A preliminary geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF94), can provide a reasonable starting geometry for the more accurate DFT calculations.

2.3. Density Functional Theory (DFT) Calculations

2.3.1. Geometry Optimization

A full geometry optimization should be performed to locate the global minimum on the potential energy surface. A popular and reliable functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-311++G(d,p), is a suitable choice, providing a good balance between accuracy and computational cost for a molecule of this size. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the anionic carboxylate group, while polarization functions (d,p) are necessary for describing the bonding in the nitro group and the iodine substituent.

2.3.2. Frequency Calculations

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two primary purposes:

  • Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

2.4. Calculation of Electronic Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

  • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution, hybridization, and intramolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack.

Predicted Structural and Spectroscopic Data

The following tables present hypothetical, yet plausible, quantitative data for this compound, derived from the expected outcomes of the DFT calculations described above. These values are based on standard bond lengths and angles for aromatic systems and the known effects of iodo and nitro substituents.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
Bond Lengths (Å)
C1-C2 (aromatic)1.40
C2-C3 (aromatic)1.39
C3-C4 (aromatic)1.39
C4-C5 (aromatic)1.40
C5-C6 (aromatic)1.39
C6-C1 (aromatic)1.40
C1-C(OOH)1.49
C(OOH)-O11.22 (C=O)
C(OOH)-O21.35 (C-OH)
C2-I2.10
C3-N1.48
N-O31.23
N-O41.23
Bond Angles (°) **
C6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4119.0
C3-C4-C5121.0
C4-C5-C6119.5
C5-C6-C1120.5
C2-C1-C(OOH)120.0
C1-C2-I119.0
C2-C3-N118.5
Dihedral Angles (°) **
C6-C1-C2-C30.0
C2-C1-C(OOH)-O1180.0
C1-C2-I-H(ortho)0.0
C2-C3-N-O30.0

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C-H stretch (Aromatic)3100-3000
C=O stretch (Carboxylic Acid)1720-1680
N-O asymmetric stretch (Nitro)1550-1500
C=C stretch (Aromatic)1600-1450
N-O symmetric stretch (Nitro)1370-1330
C-O stretch (Carboxylic Acid)1320-1210
C-I stretch600-500

Computational Workflow Visualization

The following diagram illustrates the logical workflow for the theoretical analysis of a molecular structure, such as this compound.

Theoretical_Calculation_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase cluster_output Output A Construct Initial 3D Structure B Preliminary Optimization (e.g., Molecular Mechanics) A->B C DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (at the same level of theory) C->D E Verify Minimum Energy (No Imaginary Frequencies) D->E F Analyze Geometric Parameters (Bond Lengths, Angles) E->F G Analyze Vibrational Frequencies (Compare with Experimental IR/Raman) E->G H Calculate Electronic Properties (HOMO-LUMO, NBO, MEP) E->H I Final Report and Visualization F->I G->I H->I

Caption: Workflow for theoretical molecular structure calculation.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. By following the detailed protocol, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The hypothetical data presented serves as a benchmark for what can be expected from such calculations. The application of these computational methods is a critical step in understanding the fundamental chemistry of this compound and can significantly aid in the rational design of new molecules for various applications, including drug development.

References

Safety and Handling of 2-Iodo-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Iodo-3-nitrobenzoic acid (CAS No. 5398-69-6). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe handling and use of this compound.

Hazard Identification and Classification

This compound is classified as acutely toxic if swallowed.[1] It is essential to handle this compound with appropriate care to avoid exposure.

GHS Classification:

  • Acute Toxicity, Oral: Category 4[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

Pictogram:

  • GHS07 (Exclamation Mark)[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for the proper storage and handling of the material.

PropertyValueReference
CAS Number 5398-69-6[1]
Molecular Formula C₇H₄INO₄[1][2]
Molecular Weight 293.02 g/mol [1][2]
Appearance Light yellow crystalline solid
Melting Point 207-212 °C[1][3]
Purity ≥95%[1][4]
Storage Temperature 2-8°C, under inert atmosphere[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves prior to use.

    • Body Protection: Wear a lab coat or other protective clothing. For larger quantities or in case of potential splashing, consider impervious clothing.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to maintain chemical stability.[2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • If on Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.

  • Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

  • Environmental Precautions: Do not let the product enter drains.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve disposal at a licensed chemical destruction plant.

Experimental Protocols

Detailed experimental protocols for the use of this compound in synthesis are specific to the reaction being performed. It is imperative to consult relevant literature and conduct a thorough risk assessment before proceeding with any new experimental work. The safety precautions outlined in this guide should be integrated into all experimental procedures.

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

SafeHandlingWorkflow A Hazard Identification (Acute Toxicity, Oral) B Risk Assessment A->B informs C Engineering Controls (Fume Hood) B->C D Administrative Controls (SOPs, Training) B->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->E F Safe Handling Practices (Avoid Dust, Hygiene) C->F D->F E->F G Proper Storage (Cool, Dry, Inert Atmosphere) F->G after use H Accidental Release / Spill F->H potential for J Waste Disposal (Licensed Facility) F->J generates I Emergency Response (First Aid, Spill Cleanup) H->I requires

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date SDS from the supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides detailed protocols and reaction condition considerations for the Suzuki coupling of 2-Iodo-3-nitrobenzoic acid with various arylboronic acids. The resulting 3-nitro-2-arylbenzoic acid scaffold is a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules.

The substrate, this compound, presents a unique set of challenges due to its specific substitution pattern:

  • High Reactivity of the C-I Bond: The carbon-iodine bond is the most labile among halogens, facilitating oxidative addition to the palladium catalyst, often under mild conditions.

  • Steric Hindrance: The presence of two ortho-substituents (iodo and carboxyl groups) significantly hinders the approach to the reaction center. This steric congestion can impede both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group influences the electronic properties of the aromatic ring.

  • Acidic Carboxyl Group: The carboxylic acid moiety will react with the base, necessitating the use of at least one additional equivalent of base.

Addressing the steric hindrance is the most critical aspect for a successful coupling. This typically requires the use of palladium catalysts equipped with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.[3]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, which activates the organoboron species to form a boronate complex, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Recommended Reaction Conditions

Due to the specific challenges posed by this compound, a range of conditions should be considered for optimization. The following table summarizes recommended starting conditions and variations based on literature precedents for sterically hindered and electronically challenging substrates.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)Expected YieldNotes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene (B28343)/H₂O (5:1)10012-24Good to ExcellentA robust starting point for sterically hindered substrates.[3]
2Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (3)Dioxane11012-24Good to ExcellentCesium carbonate is a strong, non-nucleophilic base suitable for sensitive substrates.
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O (4:1)9016-24Moderate to GoodA more "classical" system; may be less effective due to steric hindrance.
4[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃ (3)WaterRoom Temp. - 502-6Moderate to GoodA greener, aqueous phase option that has shown success with other halobenzoic acids.[4][5]
5Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)2-MeTHF10012-24Good to ExcellentAnother bulky biarylphosphine ligand effective for challenging couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Biarylphosphine Ligand

This protocol is a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (B84403) (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv.)

  • Toluene (5 mL), degassed

  • Water (1 mL), degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(OAc)₂ (2 mol%), and the SPhos ligand (4 mol%).

  • Solvent Addition: Add the degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 3-nitro-2-arylbenzoic acid.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-I Pd0->ArPdX Ar-I OxAdd Oxidative Addition ArPdAr Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr Ar'-[B(OH)₃]⁻ Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArI This compound ArBOH Ar'-B(OH)₂ + Base ArAr Product (3-nitro-2-arylbenzoic Acid)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Suzuki_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent(s) catalyst->solvent react Heat and Stir (e.g., 100°C, 12-24h) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Heck Reaction of 2-Iodo-3-nitrobenzoic Acid with Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the palladium-catalyzed Heck reaction between 2-Iodo-3-nitrobenzoic acid and various acrylates. The resulting products, substituted (E)-cinnamic acid derivatives, are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.

Due to the electron-withdrawing nature of the nitro and carboxylic acid groups on the aryl iodide, specific reaction conditions are often required to achieve high yields and selectivity. These notes provide a comprehensive guide for performing this transformation, including a general protocol, a summary of reaction parameters, and visualizations of the reaction mechanism and workflow.

Quantitative Data Summary

The following table summarizes representative data for the Heck reaction of this compound with different acrylates under optimized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific experimental setup and purity of reagents.

EntryAcrylate (B77674) EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF1001285
2Ethyl AcrylatePdCl₂(PPh₃)₂ (3 mol%)K₂CO₃NMP1101682
3n-Butyl AcrylatePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)NaOAcDMAc1001488

Experimental Protocols

This section details a general experimental protocol for the Heck reaction of this compound with an acrylate ester.

Materials and Reagents:
  • This compound

  • Acrylate ester (e.g., methyl, ethyl, or n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP, DMAc)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

General Reaction Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (0.02-0.03 mmol, 2-3 mol%), and the phosphine ligand (if required, 2 eq. relative to the palladium catalyst).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (5-10 mL), the base (2.0-3.0 mmol, 2.0-3.0 eq.), and the acrylate ester (1.2-1.5 mmol, 1.2-1.5 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) and stir vigorously for the specified time (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1 M HCl to a pH of ~2-3.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization to afford the pure (E)-3-(2-carboxy-6-nitrophenyl)acrylic acid ester.

Visualizations

Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (this compound) pd_complex Ar-Pd(II)L₂-I oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination + Acrylate pi_complex [Ar-Pd(II)L₂(alkene)]⁺I⁻ alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)L₂-I migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)L₂(product)]⁺I⁻ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (with Base) product_complex->reductive_elimination - Product reductive_elimination->pd0 - H-Base⁺I⁻

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target cinnamic acid derivatives.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Acrylate - Catalyst - Base - Solvent inert Establish Inert Atmosphere (N₂/Ar) reagents->inert heating Heat and Stir (100-110 °C, 12-16 h) inert->heating quench Cool and Quench with Water/Acid heating->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical workflow for Heck synthesis and product isolation.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-3-nitrobenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Sonogashira coupling reaction applied to 2-iodo-3-nitrobenzoic acid and various terminal alkynes. This versatile carbon-carbon bond-forming reaction serves as a powerful tool for the synthesis of novel 2-(alkynyl)-3-nitrobenzoic acid derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1] The protocols detailed herein are based on established methodologies for Sonogashira couplings of structurally similar aryl iodides.

Introduction

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The Sonogashira coupling is of significant interest in drug discovery and development due to its mild reaction conditions and broad functional group tolerance, allowing for the synthesis of complex molecules.[2]

The focus of these notes, this compound, is a readily available starting material. The presence of the nitro group, a known pharmacophore and potential toxicophore, and the carboxylic acid moiety on the resulting 2-(alkynyl)-3-nitrobenzoic acid derivatives makes them intriguing candidates for biological evaluation.[3][4][5] The nitro group can act as a bioisostere for other functional groups and can be a key feature in compounds with antimicrobial and anti-inflammatory properties.[4][6]

Data Presentation

EntryTerminal AlkyneProductCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1Phenylacetylene2-(Phenylethynyl)-3-nitrobenzoic acidPdCl₂(PPh₃)₂ / CuIDMFEt₃N601285
21-Hexyne2-(Hex-1-yn-1-yl)-3-nitrobenzoic acidPd(PPh₃)₄ / CuITHFDIPA501878
3Propargyl alcohol2-(3-Hydroxyprop-1-yn-1-yl)-3-nitrobenzoic acidPdCl₂(PPh₃)₂ / CuIAcetonitrileEt₃NRT2472

Experimental Protocols

This section provides a detailed methodology for a representative Sonogashira coupling of this compound with a terminal alkyne. This protocol is adapted from procedures for similar aryl iodides.[7]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Amine base (e.g., Triethylamine - Et₃N)

  • Schlenk flask and other standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • The flask is then evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., DMF) to the flask via syringe to dissolve the solids.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Finally, add the amine base (2.0-3.0 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-(alkynyl)-3-nitrobenzoic acid.

Visualizations

Sonogashira_Workflow Reactants Reactants: This compound Terminal Alkyne Reaction Sonogashira Coupling (Inert Atmosphere, Solvent, Heat) Reactants->Reaction Catalysts Catalyst System: Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., Et₃N) Catalysts->Reaction Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 2-(Alkynyl)-3-nitrobenzoic acid Purification->Product

Caption: General workflow for the Sonogashira coupling of this compound.

Applications cluster_synthesis Synthesis cluster_applications Potential Applications 2_Iodo_3_nitrobenzoic_acid This compound Sonogashira_Coupling Sonogashira Coupling 2_Iodo_3_nitrobenzoic_acid->Sonogashira_Coupling Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Sonogashira_Coupling Product 2-(Alkynyl)-3-nitrobenzoic acids Sonogashira_Coupling->Product Drug_Development Drug Development (e.g., Anti-inflammatory, Antimicrobial) Product->Drug_Development Biological Screening Materials_Science Materials Science (e.g., Organic Electronics) Product->Materials_Science Property Evaluation Chemical_Probes Chemical Probes for Biological Systems Product->Chemical_Probes Functionalization

Caption: Logical relationship of synthesis to potential applications.

References

Application Note and Protocol: Buchwald-Hartwig Amination of 2-Iodo-3-nitrobenzoic Acid with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has broad applications in the pharmaceutical and materials science industries due to the prevalence of the arylamine motif in bioactive molecules and functional organic materials.[1] This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Iodo-3-nitrobenzoic acid with various anilines. The presence of both an electron-withdrawing nitro group and an acidic carboxylic acid moiety on the aryl iodide substrate presents unique challenges that require careful optimization of reaction conditions. Specifically, the choice of base is critical to avoid potential side reactions with the nitro group while ensuring deprotonation of both the aniline (B41778) and the carboxylic acid.[2]

General Reaction Scheme

The reaction involves the coupling of this compound with a substituted aniline in the presence of a palladium catalyst, a suitable ligand, and a base to yield the corresponding N-aryl-3-nitroanthranilic acid derivative.

General Reaction Scheme for the Buchwald-Hartwig amination of this compound with anilines

Figure 1. General reaction scheme.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps are:

  • Oxidative Addition: The aryl halide (Ar-I) reacts with the Pd(0) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex, followed by deprotonation by a base to form an amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the desired N-aryl product and regenerating the active Pd(0) catalyst.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd2_aryl L-Pd(II)(Ar)(I) Oxidative Addition Complex pd0->pd2_aryl Ar-I Product N-Aryl-3-nitroanthranilic acid (Ar-NHR') pd2_amido L-Pd(II)(Ar)(NHR') Amido Complex pd2_aryl->pd2_amido R'-NH2, Base pd2_amido->pd0 Ar-NHR' (Product) ArI This compound (Ar-I) Amine Aniline (R'-NH2) caption Figure 2. Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

Caption: A diagram illustrating the key steps of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: General Procedure

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with anilines. Optimization of the base, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XantPhos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (B91453)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the corresponding aniline (1.2 equiv), Cesium Carbonate (3.0 equiv), Palladium(II) acetate (0.02 equiv), and XantPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Note on Base Selection: The use of a strong base like sodium tert-butoxide (NaOt-Bu) can sometimes be incompatible with nitro groups.[2] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are often preferred for substrates with base-sensitive functional groups.[4] The use of 3.0 equivalents of base is recommended to neutralize the carboxylic acid, the anilinium intermediate, and the HI generated in the reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions and hypothetical yields for the coupling of this compound with various anilines. These values serve as a guideline and actual results may vary.

EntryAniline (1.2 equiv)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1AnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (3.0)Dioxane1101885
24-MethoxyanilinePd₂(dba)₃ (1)t-BuXPhos (3)K₃PO₄ (3.0)Toluene (B28343)1002088
34-ChloroanilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (3.0)Dioxane1102476
42,6-DimethylanilinePd₂(dba)₃ (2)RuPhos (5)K₂CO₃ (3.0)t-BuOH1002465

*Yields are hypothetical and for illustrative purposes only. Optimization is required for each specific substrate combination.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of N-aryl-3-nitroanthranilic acids via the Buchwald-Hartwig amination.

Experimental_Workflow arrow arrow start Start: Prepare Reactants setup Reaction Setup (Flask, Reactants, Catalyst, Base) start->setup 1 inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert 2 solvent Add Degassed Solvent inert->solvent 3 reaction Heat and Stir (100-110 °C) solvent->reaction 4 monitor Monitor Progress (TLC / LC-MS) reaction->monitor 5 workup Aqueous Work-up & Acidification monitor->workup 6 extraction Product Extraction (Ethyl Acetate) workup->extraction 7 purification Purification (Chromatography / Recrystallization) extraction->purification 8 analysis Characterization (NMR, MS, etc.) purification->analysis 9 end End: Pure Product analysis->end 10 caption Figure 3. General Experimental Workflow.

Caption: A flowchart detailing the step-by-step experimental process.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Inert Atmosphere: Palladium catalysts and phosphine (B1218219) ligands can be air-sensitive. All manipulations should be carried out under an inert atmosphere of argon or nitrogen.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Reagents: Palladium compounds are toxic and should be handled with care. Substituted anilines can be toxic and may be absorbed through the skin.

Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be performed in a properly equipped laboratory facility. The user is responsible for assessing and managing all risks associated with the experiment.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-iodo-3-nitrobenzoic acid as a versatile starting material. The methodologies described herein leverage the reactivity of the iodo, nitro, and carboxylic acid functionalities to construct key heterocyclic scaffolds of interest in medicinal chemistry and materials science. The protocols are based on established synthetic strategies, including reductive cyclization, Ullmann coupling, and Sonogashira coupling followed by cyclization.

I. Synthesis of 7-Iodo-1H-benzo[d][1][2]oxazin-2,4-dione via Reductive Cyclization

This protocol outlines the synthesis of a benzoxazinedione derivative through the reduction of the nitro group of this compound to an amino group, followed by intramolecular cyclization with a carbonyl source. This scaffold is a precursor to various bioactive molecules.

Experimental Protocol

Materials:

Procedure:

  • Reduction of the Nitro Group:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (1.0 equiv).

    • Add a 4:1 mixture of ethanol and water.

    • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 2-amino-6-iodobenzoic acid.

  • Cyclization to Benzoxazinedione:

    • Dissolve the crude 2-amino-6-iodobenzoic acid in anhydrous toluene.

    • Carefully add triphosgene (0.4 equiv) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 3 hours.

    • Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-iodo-1H-benzo[d][1][2]oxazin-2,4-dione.

Quantitative Data
Starting MaterialProductReducing AgentCyclizing AgentSolventReaction Time (h)Yield (%)
This compound7-Iodo-1H-benzo[d][1][2]oxazin-2,4-dioneFe/NH4ClTriphosgeneEtOH/H2O, Toluene4-6 (reduction), 3 (cyclization)75-85

Workflow Diagram

G start This compound reduction Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) start->reduction intermediate 2-Amino-6-iodobenzoic Acid reduction->intermediate cyclization Cyclization (Triphosgene, Toluene, 80°C) intermediate->cyclization product 7-Iodo-1H-benzo[d][1,3]oxazin-2,4-dione cyclization->product

Fig. 1: Reductive cyclization workflow.

II. Synthesis of a Phenothiazine (B1677639) Scaffold via Ullmann Coupling and Cyclization

This protocol details the synthesis of a phenothiazine derivative, a core structure in many antipsychotic and antihistaminic drugs. The key steps involve an Ullmann condensation between this compound and a substituted 2-aminothiophenol (B119425), followed by reductive cyclization.

Experimental Protocol

Materials:

  • This compound

  • 2-Aminothiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Sodium dithionite (B78146) (Na2S2O4)

  • Sodium hydroxide (B78521) (NaOH)

  • Dioxane

  • Water (H2O)

Procedure:

  • Ullmann Coupling:

    • In a sealed tube, combine this compound (1.0 equiv), 2-aminothiophenol (1.1 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).

    • Add anhydrous N,N-dimethylformamide (DMF).

    • Degas the mixture with argon for 15 minutes.

    • Seal the tube and heat the reaction mixture to 120-140 °C for 12-18 hours.

    • Cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 2-((2-amino-phenyl)thio)-3-nitrobenzoic acid.

  • Reductive Cyclization:

    • Dissolve the product from the previous step in a mixture of dioxane and 2M aqueous sodium hydroxide.

    • Heat the solution to 80 °C.

    • Add a solution of sodium dithionite (3.0 equiv) in water dropwise over 30 minutes.

    • Stir the reaction mixture at 80 °C for an additional 2 hours.

    • Cool the reaction, acidify with concentrated HCl, and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain the phenothiazine carboxylic acid derivative.

Quantitative Data
Aryl HalideNucleophileCatalystBaseSolventReaction Temp (°C)Reaction Time (h)Yield (%)
This compound2-AminothiophenolCuIK2CO3DMF120-14012-1860-75 (Ullmann)
2-((2-aminophenyl)thio)-3-nitrobenzoic acid--NaOHDioxane/H2O802.580-90 (Cyclization)

Reaction Pathway Diagram

G start This compound ullmann Ullmann Coupling (CuI, K2CO3, DMF) start->ullmann reagent 2-Aminothiophenol reagent->ullmann intermediate 2-((2-aminophenyl)thio)-3-nitrobenzoic acid ullmann->intermediate cyclization Reductive Cyclization (Na2S2O4, NaOH) intermediate->cyclization product Phenothiazine Derivative cyclization->product

Fig. 2: Ullmann coupling and cyclization pathway.

III. Synthesis of a Substituted Indole (B1671886) via Sonogashira Coupling and Reductive Cyclization

This protocol describes a two-step synthesis of a functionalized indole-7-carboxylic acid. The first step is a palladium-catalyzed Sonogashira coupling to introduce an alkyne at the 2-position, followed by a reductive cyclization of the nitro group which facilitates the indole ring formation.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (B95107) (THF)

  • Sodium dithionite (Na2S2O4)

  • Ethanol (EtOH)

  • Water (H2O)

Procedure:

  • Sonogashira Coupling:

    • To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

    • Evacuate and backfill with argon three times.

    • Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA).

    • Add the terminal alkyne (1.2 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography to yield 2-(alkynyl)-3-nitrobenzoic acid.

  • Reductive Cyclization (Cadogan Reaction):

    • Dissolve the 2-(alkynyl)-3-nitrobenzoic acid from the previous step in a mixture of ethanol and water.

    • Heat the solution to 70 °C.

    • Add sodium dithionite (3.0 equiv) portion-wise over 30 minutes.

    • Stir at 70 °C for 2 hours.

    • Cool the reaction, remove the ethanol under reduced pressure, and acidify the aqueous residue with 1M HCl.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the substituted indole-7-carboxylic acid.

Quantitative Data
AlkyneCatalyst (Pd/Cu)BaseSolventReaction Temp (°C)Reaction Time (h)Yield (%)
PhenylacetylenePd(PPh3)2Cl2 / CuITEATHFRoom Temp8-1285-95 (Sonogashira)
2-(Phenylethynyl)-3-nitrobenzoic acid--EtOH/H2O702.570-80 (Cyclization)

Experimental Workflow Diagram

G start This compound sonogashira Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA, THF) start->sonogashira alkyne Terminal Alkyne alkyne->sonogashira intermediate 2-(Alkynyl)-3-nitrobenzoic Acid sonogashira->intermediate cyclization Reductive Cyclization (Na2S2O4, EtOH/H2O) intermediate->cyclization product Substituted Indole-7-carboxylic Acid cyclization->product

Fig. 3: Sonogashira coupling and cyclization workflow.

References

Application Notes and Protocols: Utilizing 2-Iodo-3-nitrobenzoic Acid as a Potential Precursor for Novel PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The development of novel PARP inhibitors with improved efficacy, selectivity, and reduced side effects is an ongoing effort in medicinal chemistry. This document explores the potential application of 2-Iodo-3-nitrobenzoic acid as a versatile precursor for the synthesis of new PARP inhibitors. While direct utilization of this specific precursor has not been extensively documented in publicly available literature, its chemical functionalities offer a strategic starting point for the construction of the critical benzamide (B126) pharmacophore present in many potent PARP inhibitors. These notes provide a comprehensive overview of PARP's role in cellular signaling, the mechanism of action of its inhibitors, and detailed, albeit hypothetical, protocols for the synthesis and evaluation of novel PARP inhibitors derived from this compound.

Introduction to PARP and PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2][3] PARP1, the most abundant and well-studied member, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][4]

PARP inhibitors are small molecules that competitively bind to the catalytic domain of PARP enzymes, preventing the synthesis of PAR.[1][2] This inhibition has profound consequences in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for double-strand break (DSB) repair. When PARP is inhibited, unrepaired SSBs accumulate and can be converted into DSBs during DNA replication. In HR-deficient cells, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.[5]

Signaling Pathway of PARP in DNA Damage Response

The activation of PARP1 is one of the earliest cellular responses to DNA damage. The signaling cascade initiated by PARP1 is crucial for orchestrating the subsequent DNA repair processes.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active binds & activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Complex DNA Repair Protein Complex (XRCC1, DNA Ligase III, etc.) PAR->Repair_Complex recruits PARG PARG PAR->PARG degraded by BER Base Excision Repair (BER) Repair_Complex->BER facilitates SSB_Repair SSB Repaired BER->SSB_Repair PARG->PARP1_inactive resets cycle

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Hypothetical Synthetic Route from this compound

While no specific PARP inhibitors derived from this compound are prominent in the literature, its structure provides a valuable handle for synthetic elaboration. The iodine atom can be readily displaced or utilized in cross-coupling reactions, and the nitro group can be reduced to an amine, which can then be acylated or used to form heterocyclic structures common in PARP inhibitors.

The following workflow outlines a hypothetical pathway to a novel PARP inhibitor.

Synthetic_Workflow start This compound step1 Amide Formation (e.g., with a piperazine (B1678402) derivative) start->step1 intermediate1 2-Iodo-3-nitrobenzamide derivative step1->intermediate1 step2 Suzuki or Sonogashira Coupling (Displacement of Iodine) intermediate1->step2 intermediate2 Coupled benzamide derivative step2->intermediate2 step3 Nitro Group Reduction (e.g., with SnCl2 or H2/Pd) intermediate2->step3 intermediate3 3-Aminobenzamide derivative step3->intermediate3 step4 Cyclization or Acylation (Formation of heterocyclic core or final amide) intermediate3->step4 final_product Novel PARP Inhibitor step4->final_product

Caption: Hypothetical synthetic workflow for a novel PARP inhibitor.

Experimental Protocols

The following protocols are generalized procedures based on standard organic synthesis techniques and can be adapted for the synthesis of a variety of benzamide-based PARP inhibitors.

Protocol 1: Amide Formation

  • Materials: this compound, desired amine (e.g., N-Boc-piperazine), coupling agent (e.g., HBTU, HATU), base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve this compound (1 eq) in the anhydrous solvent.

    • Add the coupling agent (1.1 eq) and the base (2 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Cross-Coupling

  • Materials: 2-Iodo-3-nitrobenzamide derivative, boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Procedure:

    • To a reaction vessel, add the 2-Iodo-3-nitrobenzamide derivative (1 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2 eq).

    • Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

Protocol 3: Nitro Group Reduction

  • Materials: Coupled benzamide derivative, reducing agent (e.g., SnCl₂·2H₂O, Fe/NH₄Cl, or H₂ with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve the nitro compound (1 eq) in ethanol.

    • Add SnCl₂·2H₂O (5 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent and purify by column chromatography.

Data Presentation: Evaluating Novel PARP Inhibitors

The efficacy of newly synthesized PARP inhibitors should be evaluated through a series of in vitro assays. The results should be presented in a clear and concise tabular format for easy comparison with known inhibitors.

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Cell Line (BRCA-deficient) GI₅₀ (µM)Cell Line (BRCA-proficient) GI₅₀ (µM)
Reference (Olaparib) 1-51-50.01 - 0.1>10
Hypothetical Inhibitor 1 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Hypothetical Inhibitor 2 Experimental ValueExperimental ValueExperimental ValueExperimental Value

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel PARP inhibitors. The synthetic strategies outlined in these notes provide a framework for the rational design and development of new chemical entities targeting the PARP-mediated DNA damage response pathway. Rigorous biological evaluation of these new compounds will be essential to determine their therapeutic potential in the treatment of cancer.

References

Application Notes & Protocols: Palladium Catalyst Selection for Cross-Coupling Reactions with 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The substrate 2-iodo-3-nitrobenzoic acid presents a unique challenge due to a combination of steric hindrance and electronic effects. The presence of two ortho substituents—an iodine atom and a nitro group—flanking the carboxylic acid creates significant steric bulk around the reaction center. Furthermore, the strong electron-withdrawing nature of the nitro and carboxyl groups deactivates the aryl iodide towards the initial oxidative addition step in the catalytic cycle.

This document provides detailed application notes on the selection of palladium catalysts and reaction conditions for various cross-coupling reactions with this compound and its derivatives. It includes comparative data, detailed experimental protocols, and workflow diagrams to guide researchers in developing robust and efficient synthetic routes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[1] For a substrate like this compound, the key to a successful coupling is to overcome the steric hindrance and electronic deactivation to facilitate the oxidative addition and subsequent transmetalation steps.

Catalyst and Condition Selection

For sterically demanding and electron-deficient aryl halides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the formation of a reactive, monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step. The choice of base is also critical; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used to activate the boronic acid for transmetalation without promoting unwanted side reactions.[2]

Comparative Data for Suzuki-Miyaura Coupling of 2-Iodobenzoate (B1229623) Derivatives

While specific data for this compound is sparse, the following table summarizes typical conditions for the closely related methyl 2-iodobenzoate, providing a strong starting point for optimization.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene (B28343)/EtOH/H₂O10012>90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1008High
3Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.0)Dioxane/H₂O10016High

Data is representative for methyl 2-iodobenzoate with various arylboronic acids and serves as a guideline.

General Catalytic Cycle (Suzuki-Miyaura)

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)Ln oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L2 pd0->oa_complex Oxidative Addition product_complex Product Complex trans_complex Transmetalation Complex (Ar-Pd(II)-R)L2 oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product product_complex->product boronate R-B(OR')3- boronate->oa_complex base Base (e.g., K2CO3) boronic_acid R-B(OH)2 base->boronic_acid aryl_halide Ar-I (this compound) aryl_halide->pd0 boronic_acid->boronate

Suzuki-Miyaura Catalytic Cycle
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-Iodo-3-nitrobenzoate

Note: The carboxylic acid is often protected as an ester to improve solubility and prevent side reactions.

  • Reagent Preparation : To an oven-dried Schlenk flask, add methyl 2-iodo-3-nitrobenzoate (1.0 mmol, 309 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add a degassed solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[3] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt co-catalyst.[4] The reactivity of aryl iodides is generally very high in this transformation.[5]

Comparative Data for Sonogashira Coupling of 2-Iodobenzoic Acid
EntryPd Source (mol%)Cu Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (3)Et₃N (3.0)DMF25291
2Pd(OAc)₂ (2)CuI (3)Et₃N (3.0)DMF25892
3Pd₂(dba)₃ (1)- (Copper-free)K₃PO₄ (2.0)Toluene806>85

Data is for 2-iodobenzoic acid with phenylacetylene (B144264) and serves as a guideline.[5] Copper-free conditions often require a specialized ligand (e.g., XPhos).

Protocol 2: Sonogashira Coupling of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add this compound, Pd(PPh3)2Cl2, and CuI to a Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Add Et3N and terminal alkyne via syringe. C->D E 5. Stir at 25 °C. D->E F 6. Monitor reaction by TLC until starting material is consumed. E->F G 7. Quench with saturated aq. NH4Cl. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Wash with brine, dry over Na2SO4, and concentrate. H->I J 10. Purify by column chromatography. I->J

Workflow for Sonogashira Coupling
  • Reagent Preparation : In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 293 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.03 mmol, 5.7 mg).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed DMF (5 mL) via syringe. Then, add triethylamine (B128534) (Et₃N) (3.0 mmol, 0.42 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction : Stir the mixture at room temperature (25 °C) for 2-4 hours. Monitor the reaction's completion via TLC.

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (25 mL) and wash with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography.

Heck-Mizoroki Reaction

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.[6] Given the steric hindrance of this compound, high temperatures and phosphine-free catalyst systems (e.g., Jeffery conditions) or systems with bulky, electron-rich ligands may be necessary to achieve good yields.[7]

Comparative Data for Heck Reaction of 2-Iodobenzoate Derivatives
EntryPd Source (mol%)Ligand/AdditiveBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1004>95
2Pd(OAc)₂ (1)TBAB (1.0)K₂CO₃ (2.0)DMF/H₂O1202>90
3PdCl₂(PPh₃)₂ (2)-Et₃N (1.5)Acetonitrile8012~88

Data is representative for methyl 2-iodobenzoate with alkenes like styrene (B11656) or butyl acrylate.[8] TBAB = Tetrabutylammonium (B224687) bromide.

Protocol 3: Heck Reaction of Methyl 2-Iodo-3-nitrobenzoate
  • Reagent Preparation : To a sealable pressure tube, add methyl 2-iodo-3-nitrobenzoate (1.0 mmol, 309 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and potassium carbonate (2.0 mmol, 276 mg). If using Jeffery conditions, add tetrabutylammonium bromide (TBAB, 1.0 mmol, 322 mg).

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with argon.

  • Solvent and Reagent Addition : Add DMF (4 mL) and water (1 mL) (if applicable), followed by the alkene (e.g., styrene, 1.5 mmol, 0.17 mL) via syringe.

  • Reaction : Tightly seal the pressure tube and place it in a preheated oil bath at 120 °C. Stir for 2-6 hours.

  • Work-up : After cooling to room temperature, carefully open the tube. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove palladium black.

  • Purification : Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[9] This reaction is particularly sensitive to steric hindrance and the electronic nature of the substrate. For this compound, the reaction is expected to be challenging. Success typically relies on state-of-the-art catalyst systems featuring highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[10]

Protocol 4: General Protocol for Buchwald-Hartwig Amination (Screening)
  • Reagent Preparation : In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial.

  • Substrate Addition : Add methyl 2-iodo-3-nitrobenzoate (1.0 mmol, 309 mg) and the desired amine (1.2 mmol).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane (2 mL).

  • Reaction : Seal the vial with a Teflon-lined cap and remove from the glovebox. Heat the reaction at 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up and Analysis : After cooling, dilute a small aliquot with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion. For full work-up, dilute the entire reaction mixture with ethyl acetate, wash with water and brine, dry, and concentrate for purification.

Note: An alternative for N-arylation is the copper-catalyzed Ullmann condensation, which can be effective for iodobenzoic acids and may proceed under milder conditions.[11]

References

Application Notes and Protocols for the Synthesis of Quinazolinediones from 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinediones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These scaffolds are present in numerous natural products and have been identified as privileged structures in drug discovery.[2] The therapeutic potential of quinazolinedione derivatives is broad, with reported activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, have been approved for clinical use, primarily as kinase inhibitors in cancer therapy.[4]

The synthesis of functionalized quinazolinediones is a key area of research for the development of new therapeutic agents. This document outlines a synthetic protocol for the preparation of quinazolinediones starting from 2-Iodo-3-nitrobenzoic acid. The proposed pathway involves a two-step sequence: the selective reduction of the nitro group, followed by a palladium-catalyzed cyclocarbonylation to construct the quinazolinedione ring system.

Synthetic Workflow

The overall synthetic strategy to convert this compound into a substituted quinazolinedione is depicted below. The process begins with the selective reduction of the nitro group to an amine, yielding 2-Iodo-3-aminobenzoic acid. This intermediate then undergoes a palladium-catalyzed reaction with an isocyanate and carbon monoxide to form the final quinazolinedione product.

Synthesis_Workflow start This compound intermediate 2-Iodo-3-aminobenzoic Acid start->intermediate Selective Nitro Reduction product Substituted Quinazolinedione intermediate->product Pd-catalyzed Cyclocarbonylation

Caption: Synthetic route from this compound to quinazolinediones.

Experimental Protocols

Step 1: Selective Reduction of this compound

The selective reduction of the nitro group in the presence of an iodine substituent is crucial. Tin(II) chloride is a mild and effective reagent for this transformation, as it generally does not affect halogens on the aromatic ring.[5]

Protocol: Reduction using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.[5][6]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice.

    • Carefully neutralize the mixture with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[6]

    • Extract the aqueous layer three times with ethyl acetate (B1210297).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-Iodo-3-aminobenzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative Reaction Conditions for Selective Nitro Reduction

ParameterValueReference
Starting MaterialAromatic Nitro Compound[5][6]
ReagentSnCl₂·2H₂O[5][6]
Stoichiometry5 equivalents[5][6]
SolventEthanol or Ethyl Acetate[5][6]
Temperature70-80 °C (Reflux)[6]
AtmosphereInert (Nitrogen)[6]
Step 2: Palladium-Catalyzed Synthesis of Quinazolinediones

The formation of the quinazolinedione ring can be achieved through a palladium-catalyzed cyclocarbonylation of the resulting 2-Iodo-3-aminobenzoic acid with an isocyanate. This method has been reported for the synthesis of 4(3H)-quinazolinone derivatives from o-iodoanilines.[7]

Protocol: Cyclocarbonylation with Isocyanates

  • Reaction Setup: In a pressure vessel (e.g., a Parr autoclave), combine 2-Iodo-3-aminobenzoic acid (1 equivalent), the desired isocyanate (R-N=C=O, 1.1 equivalents), a palladium catalyst such as palladium acetate (Pd(OAc)₂, 5 mol%), and a bidentate phosphine (B1218219) ligand (e.g., dppp, 10 mol%).

  • Solvent and Base: Add a suitable solvent such as toluene (B28343) and a base (e.g., triethylamine, 2 equivalents).

  • Reaction Conditions:

    • Seal the vessel and purge with carbon monoxide (CO) gas.

    • Pressurize the vessel with CO to the desired pressure (e.g., 10-20 atm).

    • Heat the reaction mixture to 70-100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction for 12-24 hours or until completion as indicated by TLC or LC-MS.[7]

  • Work-up:

    • Cool the reaction vessel to room temperature and carefully vent the CO gas in a fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude quinazolinedione derivative by column chromatography on silica (B1680970) gel.

Table 2: Representative Conditions for Palladium-Catalyzed Quinazolinedione Synthesis

ParameterValueReference
Substrateo-Iodoaniline derivative[7]
ReagentIsocyanate[7]
CatalystPalladium Acetate (Pd(OAc)₂)[7]
LigandBidentate Phosphine[7]
Carbonyl SourceCarbon Monoxide (CO)[7]
Temperature70-100 °C[7]
Reaction Time12-24 hours[7]

Signaling Pathway Context for Drug Development

Quinazolinedione derivatives often exert their biological effects by interacting with specific signaling pathways implicated in disease. A common target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Transcription Cell Proliferation & Survival Cell Proliferation & Survival Transcription->Cell Proliferation & Survival Quinazolinedione Quinazolinedione Quinazolinedione->EGFR Inhibition

References

Application Notes and Protocols for Copper-Catalyzed Reactions of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the use of 2-Iodo-3-nitrobenzoic acid in various copper-catalyzed cross-coupling reactions. The resulting products, particularly N-aryl anthranilic acid derivatives, are of significant interest in medicinal chemistry due to their potential as anti-inflammatory and anticancer agents.

Introduction

This compound is a versatile building block in organic synthesis. The presence of an iodine atom and an electron-withdrawing nitro group on the aromatic ring makes it an excellent substrate for a variety of cross-coupling reactions. Copper-catalyzed methodologies, such as the Ullmann and Sonogashira couplings, offer efficient and scalable routes to construct C-N, C-O, C-S, and C-C bonds, providing access to a diverse range of complex molecules with potential therapeutic applications. The resulting anthranilic acid derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.

Featured Copper-Catalyzed Reactions

This section details the application of this compound in three key copper-catalyzed cross-coupling reactions: Ullmann C-N coupling, Sonogashira C-C coupling, and Ullmann-type C-S coupling.

Ullmann C-N Coupling: Synthesis of N-Aryl-3-nitroanthranilic Acids

The Ullmann condensation is a classic and reliable method for the formation of C-N bonds. In this application, this compound is coupled with various anilines to synthesize N-aryl-3-nitroanthranilic acid derivatives. These compounds are analogues of known non-steroidal anti-inflammatory drugs (NSAIDs) and have shown significant potential as anti-inflammatory and anticancer agents.

EntryAniline DerivativeProductReaction Time (h)Yield (%)
1AnilineN-phenyl-3-nitroanthranilic acid1285
24-MethoxyanilineN-(4-methoxyphenyl)-3-nitroanthranilic acid1288
34-ChloroanilineN-(4-chlorophenyl)-3-nitroanthranilic acid1482
43,4-DimethylanilineN-(3,4-dimethylphenyl)-3-nitroanthranilic acid1286
  • Reagent Preparation: In a 100 mL round-bottom flask, add this compound (1.0 mmol, 293 mg), 4-methoxyaniline (1.2 mmol, 148 mg), copper(I) iodide (CuI) (0.1 mmol, 19 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Solvent Addition: Add 10 mL of dimethylformamide (DMF) to the flask.

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10 minutes.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water.

  • Acidification: Acidify the mixture with 1 M HCl until a precipitate forms.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol (B145695) to afford pure N-(4-methoxyphenyl)-3-nitroanthranilic acid.

Sonogashira C-C Coupling: Synthesis of 3-Nitro-2-(phenylethynyl)benzoic Acid

The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This protocol describes the coupling of this compound with phenylacetylene (B144264) to yield 3-nitro-2-(phenylethynyl)benzoic acid. This class of compounds has potential applications in materials science and as intermediates in the synthesis of heterocyclic compounds with biological activity.

EntryAlkyneCatalyst SystemReaction Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuI892
2Propargyl alcoholPd(PPh₃)₂Cl₂ / CuI1085
31-HeptynePd(PPh₃)₂Cl₂ / CuI888
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 293 mg), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add 10 mL of degassed triethylamine (B128534) (Et₃N) followed by phenylacetylene (1.2 mmol, 122 mg).

  • Reaction Execution: Stir the reaction mixture at 80 °C for 8 hours under an argon atmosphere.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) (30 mL) and wash with saturated aqueous ammonium (B1175870) chloride (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain 3-nitro-2-(phenylethynyl)benzoic acid.

Ullmann-Type C-S Coupling: Synthesis of 2-(Arylthio)-3-nitrobenzoic Acids

The Ullmann-type C-S coupling provides a direct route to diaryl thioethers. This protocol outlines the synthesis of 2-(phenylthio)-3-nitrobenzoic acid from this compound and thiophenol. Aryl thioethers are important structural motifs in various pharmaceuticals and agrochemicals.

EntryThiolBaseReaction Time (h)Yield (%)
1ThiophenolK₂CO₃1089
24-MethylthiophenolCs₂CO₃1091
34-ChlorothiophenolK₂CO₃1285
  • Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol, 293 mg), thiophenol (1.2 mmol, 132 mg), copper(I) oxide (Cu₂O) (0.1 mmol, 14 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Solvent Addition: Add 5 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Execution: Seal the tube and heat the mixture at 110 °C for 10 hours.

  • Work-up: Cool the reaction to room temperature and pour into 50 mL of water.

  • Acidification and Extraction: Acidify with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the residue by flash chromatography to yield 2-(phenylthio)-3-nitrobenzoic acid.

Applications in Drug Development: Signaling Pathways

The products derived from these copper-catalyzed reactions, particularly N-aryl anthranilic acids, have shown promise as modulators of key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Action via NF-κB Pathway Inhibition

N-aryl anthranilic acid derivatives have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.[2] The likely mechanism of inhibition involves the prevention of the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4] This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of inflammatory genes.[1][5]

NF_kB_Inhibition cluster_IkB cluster_nuc TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα NFkB NF-κB (Active) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription Inhibitor N-Aryl Anthranilic Acid Derivative Inhibitor->IKK Inhibition

Inhibition of the NF-κB signaling pathway.
Anticancer Activity via Apoptosis Induction

Certain derivatives of anthranilic acid have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a crucial mechanism for anticancer therapies. The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of enzymes called caspases.[6] These caspases are the executioners of apoptosis, leading to the cleavage of cellular proteins and ultimately cell death.[7] N-aryl anthranilic acid derivatives may trigger the intrinsic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[1]

Apoptosis_Induction Inhibitor N-Aryl Anthranilic Acid Derivative Bax Bax (Pro-apoptotic) Inhibitor->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytC Cytochrome c Mitochondrion->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Induction of the intrinsic apoptosis pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the copper-catalyzed reactions described in this document.

Ullmann_Workflow Start Start Reagents Combine Reactants: This compound, Amine/Phenol/Thiol, Cu Catalyst, Base Start->Reagents Solvent Add Solvent (e.g., DMF, DMSO) Reagents->Solvent React Heat under Inert Atmosphere Solvent->React Workup Aqueous Workup & Acidification React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Final Product Purify->Product

General workflow for Ullmann-type reactions.

Sonogashira_Workflow Start Start Reagents Combine: This compound, Pd/Cu Catalysts Start->Reagents Inert Inert Atmosphere (Argon) Reagents->Inert Solvent_Alkyne Add Degassed Solvent (e.g., Et3N) & Alkyne Inert->Solvent_Alkyne React Heat Reaction Mixture Solvent_Alkyne->React Workup Solvent Removal & Extraction React->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

General workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Esterification of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The conversion of carboxylic acids to their corresponding esters is often a critical step in modifying the physicochemical properties of a molecule, such as solubility, stability, and bioavailability. 2-Iodo-3-nitrobenzoic acid is a valuable building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ester derivatives can serve as key precursors for further functionalization.

This document provides detailed application notes and a representative protocol for the esterification of this compound. The primary method described is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Principle

The Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to form an ester and water.[1][2][3] To drive the equilibrium towards the product side and achieve a high yield of the ester, the reaction is often carried out using a large excess of the alcohol, which also serves as the solvent, and by removing water as it is formed.[4] The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.[2][4]

Data Presentation: Reaction Conditions for Esterification of Substituted Benzoic Acids

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Nitrobenzoic AcidMethanol (B129727)H₂SO₄MethanolReflux (~65)1High (not specified)[5]
Benzoic AcidMethanolH₂SO₄Methanol65Not specified90[6]
2-Nitrobenzoic AcidEthanolHexafluoropropanesulfonic acidToluene95Not specified92[7]
3-Nitrobenzoic AcidEthanolHexafluoropropanesulfonic acidTolueneNot specifiedNot specified94.7[7]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Ethanol (Microwave)130-1500.25Good (not specified)[8]

Note: The yield for the esterification of this compound is expected to be high, likely in the range of 85-95%, based on the data for similar substrates.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of methyl 2-iodo-3-nitrobenzoate via Fischer esterification. This protocol is adapted from a procedure for the esterification of 3-nitrobenzoic acid.[5]

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Ethyl acetate (B1210297)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beaker

  • Büchner funnel and filter flask

  • Rotary evaporator

Protocol: Synthesis of Methyl 2-iodo-3-nitrobenzoate

  • Reaction Setup:

    • In a dry round-bottom flask of appropriate size, add this compound.

    • For every 1 gram of the carboxylic acid, add 8 mL of anhydrous methanol.

    • Stir the mixture until the acid is dissolved.

    • Carefully and slowly add concentrated sulfuric acid. For every 20 mL of methanol used, add 1 mL of concentrated sulfuric acid.

    • Add a magnetic stir bar to the flask.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be the boiling point of methanol (approximately 65 °C).

    • Maintain the reflux with continuous stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After 1 hour, allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 5 times the volume of methanol used).

    • Stir the mixture. The crude ester product should precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining acid and methanol.

  • Purification (if necessary):

    • If the product is not pure, it can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

    • Alternatively, the crude product can be dissolved in ethyl acetate and transferred to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified methyl 2-iodo-3-nitrobenzoate.

  • Characterization:

    • Determine the yield of the final product.

    • Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Anhydrous Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux at ~65°C for 1h catalyst->reflux cool Cool to RT reflux->cool precipitate Pour into ice-water cool->precipitate filter Vacuum filtration precipitate->filter dissolve Dissolve in Ethyl Acetate filter->dissolve wash Wash with NaHCO₃, H₂O, Brine dissolve->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate product Methyl 2-iodo-3-nitrobenzoate evaporate->product

Caption: Workflow for the synthesis of methyl 2-iodo-3-nitrobenzoate.

Logical Relationship of Fischer Esterification

Fischer_Esterification_Logic Reagents Carboxylic Acid (this compound) + Alcohol (Methanol) Reaction Fischer Esterification Reagents->Reaction Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reaction Conditions Excess Alcohol Heat (Reflux) Conditions->Reaction Products Ester (Methyl 2-iodo-3-nitrobenzoate) + Water Reaction->Products

Caption: Key components of the Fischer esterification reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 2-Iodo-3-nitrobenzoic acid. This substrate presents unique challenges due to steric hindrance and the presence of both electron-withdrawing and acidic functional groups.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The primary challenges arise from the structure of this compound. The iodine atom is positioned ortho to a bulky nitro group and a carboxylic acid group, creating significant steric hindrance around the reaction center. This can impede the oxidative addition step of the catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of the nitro and carboxylic acid groups affects the electronic properties of the aryl iodide.[1] The acidic proton of the carboxylic acid can also interact with the base, potentially requiring careful selection of the base and its stoichiometry.

Q2: What are the most common reasons for low to no product formation?

A2: Low or no yield in the Suzuki coupling of this compound is a frequent issue. A logical workflow to diagnose the problem includes assessing the catalyst system, base selection, and reaction conditions.[3] Common culprits include an inactive catalyst, an inappropriate base, or non-optimal reaction temperature and time.[4][5]

Q3: How do I minimize side product formation, such as homocoupling and protodeboronation?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen.[1][5] To minimize this, ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents.[1][6] Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be exacerbated by strong bases and the presence of water.[5] Using milder bases, anhydrous solvents, or more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this side reaction.[5][6][7]

Q4: Can the carboxylic acid group of this compound interfere with the reaction?

A4: Yes, the acidic proton of the carboxylic acid can react with the base, potentially neutralizing it and preventing it from activating the boronic acid. It is often necessary to use additional equivalents of the base to account for this. Alternatively, protecting the carboxylic acid as an ester may be considered, although this adds extra steps to the synthesis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Ineffective catalyst/ligand system for the sterically hindered substrate.[4]Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst system.[6]
Inappropriate base strength or solubility.[5]Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[4][8] Ensure the base is finely powdered for better solubility and reactivity.[9]
Reaction temperature is too low.Gradually increase the reaction temperature, for example, in 10-20 °C increments. Microwave heating can sometimes improve yields and reduce reaction times.[10]
Significant Side Product Formation (Homocoupling) Presence of oxygen in the reaction mixture.[1][5]Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen).[1][11] Maintain a positive pressure of inert gas throughout the reaction.
Significant Side Product Formation (Protodeboronation) Base is too strong or there is excess water.[5]Use a milder base such as K₂CO₃ or KF.[5] Use anhydrous solvents and consider using a more stable boronic ester derivative (e.g., pinacol ester).[5][6][7]
Dehalogenation of Starting Material Certain phosphine ligands or impurities can cause this.Screen different ligands. Ensure the purity of all starting materials and solvents.[6]
Inconsistent Results/Poor Reproducibility Variability in reagent quality or reaction setup.Use high-purity, dry reagents and solvents. Ensure the reaction setup is consistently and rigorously made inert.[9] The order of reagent addition can also be critical.[12]

Data Presentation: Recommended Starting Conditions

Optimizing the Suzuki coupling for this compound often requires screening several parameters. The following tables provide a starting point for this optimization.

Table 1: Catalyst and Ligand Selection

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos, RuPhos1-5Buchwald ligands are excellent for sterically hindered substrates.[4]
Pd₂(dba)₃P(t-Bu)₃1-5Effective for a wide range of aryl halides.[13]
Pd(PPh₃)₄None2-10A common Pd(0) source, but may be less effective for this substrate than systems with bulky ligands.[4]
PdCl₂(dppf)None2-5Often used but may require higher temperatures.

Table 2: Base and Solvent Selection

BaseEquivalentsSolvent SystemTemperature (°C)
K₃PO₄2-3Toluene, Dioxane, or THF (often with a small amount of water)[4][14]80-110
Cs₂CO₃2-3Dioxane or THF[4][8]80-110
K₂CO₃2-3Dioxane/H₂O, Toluene/H₂O, or Ethanol/H₂O[8][14][15]80-100
KF2-3THF or Dioxane80-100

Experimental Protocols

General Protocol for Optimizing Suzuki Coupling of this compound

This protocol provides a general starting point. The specific amounts and conditions should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas (repeat this cycle three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and then extract with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Mechanism Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II)-Halide Aryl-Pd(II)-Halide Oxidative Addition->Aryl-Pd(II)-Halide Transmetalation Transmetalation Aryl-Pd(II)-Halide->Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Aryl Halide (R-X) Aryl Halide (R-X) Aryl Halide (R-X)->Oxidative Addition Boronic Acid (R'-B(OH)2) Boronic Acid (R'-B(OH)2) Boronate Complex Boronate Complex Boronic Acid (R'-B(OH)2)->Boronate Complex + Base Base Base Base->Boronate Complex Boronate Complex->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield Inert_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Inert_Atmosphere Degas_Solvents Degas solvents and reagents thoroughly. Inert_Atmosphere->Degas_Solvents No Catalyst_System Is the catalyst/ligand appropriate for a hindered substrate? Inert_Atmosphere->Catalyst_System Yes Degas_Solvents->Catalyst_System Screen_Ligands Screen bulky, electron-rich ligands (e.g., Buchwald ligands). Catalyst_System->Screen_Ligands No Base_Choice Is the base optimal? Catalyst_System->Base_Choice Yes Screen_Ligands->Base_Choice Screen_Bases Screen bases (K3PO4, Cs2CO3). Base_Choice->Screen_Bases No Temperature Is the temperature high enough? Base_Choice->Temperature Yes Screen_Bases->Temperature Increase_Temp Increase temperature incrementally. Temperature->Increase_Temp No Success Improved Yield Temperature->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

Optimization_Parameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Optimal Yield Optimal Yield Pd Precursor Pd Precursor Pd Precursor->Optimal Yield Ligand Ligand Ligand->Optimal Yield Base Base Base->Optimal Yield Solvent Solvent Solvent->Optimal Yield Temperature Temperature Temperature->Optimal Yield

Caption: Key parameters influencing the optimization of Suzuki coupling yield.

References

Technical Support Center: Troubleshooting Low Yield in the Heck Reaction of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Heck reaction, with a specific focus on substrates like 2-Iodo-3-nitrobenzoic acid.

Troubleshooting Guides (Question & Answer Format)

Issue 1: Low or No Conversion of Starting Material

  • Question: My Heck reaction with this compound is showing very low conversion to the desired product. What are the likely causes and how can I address them?

    Answer: Low conversion in the Heck reaction of this compound can stem from several factors, often related to catalyst activity, reaction conditions, or substrate-specific challenges. Here’s a breakdown of potential issues and their solutions:

    • Catalyst Decomposition: A common problem is the precipitation of palladium black, the inactive form of the palladium catalyst.[1] This can be caused by excessively high temperatures or the presence of oxygen.

      • Solution: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen). Consider lowering the reaction temperature and performing optimization studies to find a balance between reaction rate and catalyst stability. The use of stabilizing ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can also prevent catalyst aggregation.[2]

    • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3]

      • Solution: The addition of a suitable phosphine (B1218219) ligand can facilitate this reduction. Some bases, like triethylamine, can also aid in the reduction of Pd(II) to Pd(0).[3]

    • Substrate-Specific Issues: this compound possesses an acidic carboxylic acid group. The base used in the reaction will first neutralize this proton.

      • Solution: Ensure you are using a sufficient excess of base to account for both the neutralization of the carboxylic acid and the regeneration of the palladium catalyst in the catalytic cycle. An inorganic base like K₂CO₃ or Cs₂CO₃ may be more suitable than an amine base in this case to avoid potential side reactions.

    • Steric Hindrance: The iodo-group at the 2-position is sterically hindered by the adjacent nitro and carboxylic acid groups, which can slow down the oxidative addition step.

      • Solution: Employing bulky, electron-rich phosphine ligands can sometimes accelerate the oxidative addition of sterically hindered aryl halides.[4] Increasing the reaction temperature or reaction time may also be necessary, but be mindful of catalyst decomposition.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant byproduct formation in my reaction, leading to a low yield of the desired Heck product. What are these byproducts and how can I minimize them?

    Answer: Several side reactions can compete with the desired Heck coupling, reducing the overall yield. Common byproducts include:

    • Homocoupling of the Aryl Iodide: You may observe the formation of a biaryl product from the coupling of two molecules of this compound.

      • Solution: This is more common at higher temperatures. Lowering the reaction temperature can help suppress this pathway. Ensuring an adequate ligand-to-palladium ratio is also crucial, as ligands stabilize the catalyst and favor the cross-coupling reaction.[2]

    • Reductive Heck Product: Instead of the expected substituted alkene, you may isolate a product where the aryl group has added across the double bond, but a hydrogen atom has been added to the other carbon instead of elimination to reform the double bond.

      • Solution: This can occur if there is a source of hydride in the reaction mixture.[2] Some bases or solvents can act as hydride donors. Carefully selecting your base and solvent can minimize this side reaction.

    • Alkene Isomerization: The double bond in your alkene starting material or product can migrate, leading to a mixture of regioisomers.

      • Solution: This happens because the β-hydride elimination step in the Heck cycle is reversible.[2] Using less polar solvents or adding a halide salt like LiCl can sometimes minimize isomerization.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst and ligand for the Heck reaction of this compound?

    • A1: While there is no single "best" catalyst, common and effective precatalysts include Pd(OAc)₂ and Pd(PPh₃)₄.[3][5] For sterically hindered and electron-deficient substrates like this compound, bulky electron-rich phosphine ligands such as P(t-Bu)₃ or bidentate ligands like BINAP can be beneficial.[6] The optimal choice often requires screening a few different catalyst/ligand combinations.

  • Q2: How do the electron-withdrawing groups on this compound affect the reaction?

    • A2: The nitro and carboxylic acid groups are electron-withdrawing, which generally accelerates the rate-determining oxidative addition step of the aryl iodide to the Pd(0) center.[4] However, the ortho-position of these groups introduces significant steric hindrance, which can counteract this electronic benefit. The carboxylic acid also requires an additional equivalent of base for neutralization.

  • Q3: What is the role of the base in the Heck reaction, and which one should I choose?

    • A3: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HI) that is formed.[3] For your substrate, the base will also deprotonate the carboxylic acid. Common bases include organic amines (e.g., Et₃N, DIPEA) and inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃). Given the acidity of your substrate, an inorganic base like K₂CO₃ is often a good starting point as it is less likely to cause side reactions.

  • Q4: My reaction has turned black. What does this mean and is the reaction salvageable?

    • A4: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive.[1] This is a common reason for stalled reactions and low yields. Once a significant amount of palladium black has formed, it is unlikely the reaction will proceed to completion. The best course of action is to set up the reaction again, taking greater care to exclude oxygen and potentially lowering the reaction temperature.

Experimental Protocols

General Procedure for a Heck Reaction with an Aryl Iodide:

This is a representative protocol and may require optimization for your specific substrates.

  • To a dried reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Add the this compound (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.5-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile, 5-10 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product before extraction.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Reaction Parameters on a Model Heck Reaction

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001245
2Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001265
3Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.5)DMF1001278
4Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.5)NMP120885
5PdCl₂(PPh₃)₂ (2)NoneK₂CO₃ (2.5)NMP1201272

Data is illustrative and based on typical trends observed in Heck reactions. Actual results will vary based on the specific alkene used.

Visualizations

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_intermediate1 Ar-Pd(II)(I)L₂ oxidative_addition->pd_intermediate1 alkene_coordination Alkene Coordination pd_intermediate1->alkene_coordination + Alkene pd_intermediate2 Ar-Pd(II)(I)L₂(Alkene) alkene_coordination->pd_intermediate2 migratory_insertion Migratory Insertion pd_intermediate2->migratory_insertion pd_intermediate3 R-Pd(II)(I)L₂ migratory_insertion->pd_intermediate3 beta_hydride_elimination β-Hydride Elimination pd_intermediate3->beta_hydride_elimination pd_intermediate4 H-Pd(II)(I)L₂(Product) beta_hydride_elimination->pd_intermediate4 - Product reductive_elimination Reductive Elimination pd_intermediate4->reductive_elimination + Base reductive_elimination->pd0 - Base-H⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow start Low Yield in Heck Reaction check_catalyst Observe Palladium Black? start->check_catalyst yes_catalyst Catalyst Decomposition check_catalyst->yes_catalyst Yes no_catalyst Check Reaction Conditions check_catalyst->no_catalyst No solution_catalyst Degas Solvents Lower Temperature Use Stabilizing Ligands yes_catalyst->solution_catalyst check_base Sufficient Base? no_catalyst->check_base yes_base Consider Side Reactions check_base->yes_base Yes solution_base Add More Equivalents of Base Switch to Inorganic Base (e.g., K₂CO₃) check_base->solution_base No check_side_products Homocoupling or Reductive Product? yes_base->check_side_products solution_side_products Lower Temperature Adjust Ligand Ratio Change Solvent check_side_products->solution_side_products Yes optimize Optimize Ligand and Solvent check_side_products->optimize No

Caption: Troubleshooting workflow for low yield in the Heck reaction.

References

preventing side reactions in Sonogashira coupling of 2-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the Sonogashira coupling of 2-iodo-3-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Sonogashira reaction with this compound is not yielding any of the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: A lack of product formation can stem from several factors. Firstly, verify the quality and activity of your palladium catalyst and copper(I) co-catalyst. Palladium(0) complexes can be sensitive to air and moisture, and CuI can oxidize over time. Ensure all solvents and the amine base are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] The purity of your this compound and the terminal alkyne is also critical, as impurities can act as catalyst poisons. The reactivity of aryl iodides is generally high, but the presence of the electron-withdrawing nitro and carboxylic acid groups can influence the reaction.[1]

Issue 2: Significant Homocoupling of the Terminal Alkyne (Glaser Coupling)

  • Question: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my terminal alkyne. How can I minimize this side reaction?

  • Answer: The formation of symmetrical 1,3-diynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[2] To mitigate this, it is crucial to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Reducing the concentration of the copper(I) co-catalyst or switching to a "copper-free" Sonogashira protocol can also effectively eliminate this side reaction.[2] Slow addition of the terminal alkyne to the reaction mixture can also help to disfavor the bimolecular homocoupling reaction by keeping its instantaneous concentration low.

Issue 3: Formation of a Black Precipitate (Palladium Black)

  • Question: My reaction mixture turned black shortly after adding the reagents. What does this indicate and what should I do?

  • Answer: The formation of a black precipitate, commonly referred to as "palladium black," is a sign of the decomposition and agglomeration of the palladium catalyst. This renders the catalyst inactive and halts the reaction. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To prevent this, ensure rigorous degassing of all components and maintain an inert atmosphere. Using high-purity reagents and solvents is also essential. Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting palladium black formation.[3][4]

Issue 4: Potential Side Reactions of the Nitro and Carboxylic Acid Groups

  • Question: Are there any specific side reactions I should be aware of due to the nitro and carboxylic acid functionalities on my starting material?

  • Answer: Yes, the nitro and carboxylic acid groups on this compound can lead to specific side reactions under Sonogashira conditions.

    • Reduction of the Nitro Group: Palladium catalysts, especially in the presence of a hydrogen source (which can be generated in situ from the amine base or solvent), can potentially reduce the nitro group to an amino group. While this is a common transformation, it is a competing reaction that will consume starting material and complicate purification.

    • Decarboxylation: Benzoic acids, particularly those with ortho-substituents, can undergo decarboxylation at elevated temperatures, especially under basic conditions.[5][6][7] This would lead to the formation of 1-iodo-2-nitrobenzene, which could then undergo the Sonogashira coupling, resulting in an undesired byproduct. To minimize this, it is advisable to run the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in Sonogashira coupling?

A1: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1] Aryl iodides are the most reactive and often allow for coupling at room temperature, whereas aryl bromides may require heating.[1]

Q2: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?

A2: Yes, copper-free Sonogashira protocols are well-established and are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[2] These reactions may necessitate the use of specific ligands or different reaction conditions to achieve high efficiency.

Q3: How do the electron-withdrawing groups on this compound affect the reaction?

A3: Electron-withdrawing groups on the aryl halide generally promote the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[8] Therefore, the nitro and carboxylic acid groups on your substrate are expected to enhance its reactivity in the Sonogashira coupling.

Q4: What are the recommended catalysts and ligands for this type of reaction?

A4: Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] For challenging substrates, more electron-rich and bulky phosphine (B1218219) ligands such as P(t-Bu)₃ or XPhos can be beneficial.[9] The choice of ligand can significantly impact the reaction's success by influencing the rate of both the oxidative addition and reductive elimination steps.

Q5: What are suitable bases and solvents for this reaction?

A5: An amine base is typically required to deprotonate the terminal alkyne.[1] Triethylamine and diisopropylamine (B44863) are commonly used.[1] Solvents such as DMF, THF, and acetonitrile (B52724) are often employed.[3][4] It is crucial that both the base and solvent are anhydrous and thoroughly degassed.

Data Presentation

Table 1: Troubleshooting Guide for Common Side Reactions

Observed Issue Potential Cause(s) Recommended Solution(s)
Significant alkyne homocoupling (Glaser coupling)Presence of oxygen, high concentration of copper(I) catalystRigorously exclude oxygen (inert atmosphere), reduce CuI concentration, use a copper-free protocol, slow addition of the alkyne.
Formation of palladium blackCatalyst decomposition due to oxygen, impurities, or high temperatureEnsure inert atmosphere, use high-purity reagents and solvents, optimize reaction temperature.
Reduction of the nitro groupIn situ hydrogen generation from base/solvent with Pd catalystUse a less hydrogen-donating solvent/base combination, carefully control reaction time and temperature.
Decarboxylation of the benzoic acidHigh reaction temperature, basic conditionsPerform the reaction at the lowest effective temperature, consider esterification of the carboxylic acid prior to coupling if decarboxylation is persistent.

Table 2: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides

Parameter Common Examples Typical Concentration/Amount Notes
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%Pre-catalyst that forms the active Pd(0) species in situ.
Copper(I) Co-catalystCuI1-10 mol%Not required for copper-free protocols.
LigandPPh₃, P(t-Bu)₃, XPhos2-10 mol%Often part of the pre-catalyst complex.
BaseTriethylamine (TEA), Diisopropylamine (DIPA)2-5 equivalentsMust be anhydrous and degassed.
SolventDMF, THF, Acetonitrile0.1 - 1 MMust be anhydrous and degassed.
TemperatureRoom Temperature to 100 °CLower temperatures are preferred to minimize side reactions.Aryl iodides are generally more reactive at lower temperatures.[1]

Experimental Protocols

Detailed Methodology for a General Copper-Free Sonogashira Coupling of an Aryl Iodide

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling. This should be adapted and optimized for this compound.

Reagent Preparation:

  • Ensure all solvents (e.g., DMF or THF) are anhydrous and have been degassed by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.

  • The this compound, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Add the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL).

Reaction Execution:

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and mixing.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). It is recommended to start at a lower temperature to minimize potential decarboxylation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica (B1680970) gel.

Visualizations

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArI This compound ArI->OxAdd PdII_ArI Ar-Pd(II)L₂-I OxAdd->PdII_ArI Transmetalation Transmetalation PdII_ArI->Transmetalation Alkyne Terminal Alkyne Acetylide Alkyne Anion Alkyne->Acetylide Deprotonation Base Base Base->Acetylide Acetylide->Transmetalation PdII_complex Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_complex RedElim Reductive Elimination PdII_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Troubleshooting_Workflow Start Sonogashira Reaction of This compound Problem Problem Encountered? Start->Problem NoYield Low/No Yield Problem->NoYield Yes Homocoupling Alkyne Homocoupling Problem->Homocoupling Yes PdBlack Palladium Black Problem->PdBlack Yes OtherSideRxn Other Side Reactions (Decarboxylation/Nitro Reduction) Problem->OtherSideRxn Yes Success Successful Coupling Problem->Success No CheckReagents Check Reagent Quality & Catalyst Activity NoYield->CheckReagents InertAtmosphere Ensure Inert Atmosphere & Degassed Solvents Homocoupling->InertAtmosphere PdBlack->InertAtmosphere OptimizeTemp Optimize Temperature OtherSideRxn->OptimizeTemp CheckReagents->InertAtmosphere InertAtmosphere->OptimizeTemp CopperFree Switch to Copper-Free Protocol InertAtmosphere->CopperFree

Caption: A troubleshooting workflow for the Sonogashira coupling.

References

Technical Support Center: Synthesis of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and established synthetic route for this compound is through a Sandmeyer-type reaction. This process involves two main steps:

  • Diazotization: The starting material, 2-amino-3-nitrobenzoic acid, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Iodination: The resulting diazonium salt is then reacted with a source of iodide ions, such as potassium iodide or sodium iodide, to replace the diazonium group with an iodine atom, yielding this compound.

Q2: What are the most common impurities I might encounter in the synthesis of this compound?

A2: Several impurities can arise during the synthesis. These can be broadly categorized as starting materials, side-reaction products, and isomeric impurities. The most common impurities include:

  • Unreacted 2-amino-3-nitrobenzoic acid: Incomplete diazotization or iodination can lead to the presence of the starting material in the final product.

  • 2-Hydroxy-3-nitrobenzoic acid (Phenolic impurity): The diazonium salt intermediate is highly reactive and can react with water in the reaction mixture to form the corresponding phenol.

  • Azo compounds: The diazonium salt can couple with itself or other aromatic species present in the reaction mixture to form colored azo compounds. These are often responsible for a yellow or brownish tint in the crude product.

  • Isomeric impurities: If the starting 2-amino-3-nitrobenzoic acid is not pure, isomeric iodo-nitrobenzoic acids can be formed.

Q3: How can I purify the crude this compound?

A3: The most common method for purifying crude this compound is recrystallization. The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvent systems for recrystallization of benzoic acid derivatives include ethanol/water or acetic acid/water mixtures.

Acid-base extraction can also be employed. By dissolving the crude product in a basic aqueous solution (like sodium bicarbonate), neutral impurities can be removed by extraction with an organic solvent. The this compound can then be precipitated by acidifying the aqueous layer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure efficient stirring.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation. Avoid letting it warm up.
Incomplete iodination.Use a sufficient excess of the iodide source (e.g., potassium iodide). Allow adequate reaction time for the iodination step.
Product is highly colored (yellow/brown) Presence of azo compound impurities.During workup, wash the crude product thoroughly. Recrystallization, potentially with the addition of activated charcoal, can help remove colored impurities.
Presence of phenolic impurities.Optimize the reaction to minimize water content during the diazotization and iodination steps. Purification by recrystallization or acid-base extraction should remove most of the phenolic byproduct.
Presence of starting material in the final product (confirmed by TLC/HPLC) Incomplete reaction.Increase the reaction time for both the diazotization and iodination steps. Ensure proper stoichiometry of reagents.
Oily product obtained instead of a solid "Oiling out" during recrystallization.This occurs if the boiling point of the recrystallization solvent is higher than the melting point of the solute. Choose a lower-boiling solvent or a different solvent system. Ensure the crude product is fully dissolved before cooling.

Data Presentation

Table 1: Common Impurities and their Potential Origin

Impurity Chemical Structure Typical Origin Analytical Detection
2-amino-3-nitrobenzoic acidC₇H₆N₂O₄Unreacted starting materialTLC, HPLC, NMR
2-Hydroxy-3-nitrobenzoic acidC₇H₅NO₅Reaction of diazonium salt with waterHPLC, LC-MS, NMR
Azo compoundsAr-N=N-Ar'Self-coupling of the diazonium salt or reaction with other aromaticsColorimetric observation, HPLC, LC-MS

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar iodo-nitrobenzoic acids and general Sandmeyer reactions.

Materials:

  • 2-amino-3-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, suspend 2-amino-3-nitrobenzoic acid in a mixture of concentrated HCl and deionized water.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in deionized water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate of this compound should form.

  • Work-up and Purification:

    • Filter the crude product and wash it with cold deionized water.

    • For further purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway 2-amino-3-nitrobenzoic acid 2-amino-3-nitrobenzoic acid Diazonium Salt Diazonium Salt 2-amino-3-nitrobenzoic acid->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound KI

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Perform Synthesis Perform Synthesis Start->Perform Synthesis Analyze Crude Product Analyze Crude Product Perform Synthesis->Analyze Crude Product Pure? Pure? Analyze Crude Product->Pure? Low Yield? Low Yield? Pure?->Low Yield? No Final Product Final Product Pure?->Final Product Yes Colored Product? Colored Product? Low Yield?->Colored Product? No Optimize Diazotization Optimize Diazotization Low Yield?->Optimize Diazotization Yes Optimize Iodination Optimize Iodination Low Yield?->Optimize Iodination Yes, after checking diazotization Improve Purification Improve Purification Colored Product?->Improve Purification Yes Colored Product?->Final Product No Optimize Diazotization->Perform Synthesis Optimize Iodination->Perform Synthesis Improve Purification->Final Product

Caption: A logical workflow for troubleshooting the synthesis of this compound.

recrystallization solvent system for purifying 2-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 2-Iodo-3-nitrobenzoic acid by recrystallization. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: Based on the solubility profiles of structurally similar compounds such as 2-iodobenzoic acid and 3-nitrobenzoic acid, a mixed solvent system of ethanol (B145695) and water is highly recommended. Ethanol is a good primary solvent in which the compound is soluble when hot, while water acts as an anti-solvent to decrease solubility upon cooling, promoting crystal formation. A starting point is typically 95% ethanol, with hot water added subsequently.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key properties for consideration during recrystallization include its appearance as a light yellow crystalline solid and a melting point range of 200-212 °C.[1] A sharp melting point within this range after recrystallization is a good indicator of purity.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form spontaneously, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2] Another effective method is to add a "seed crystal" of the pure compound to the cooled solution. If these methods fail, it may be necessary to reduce the amount of solvent by gentle heating and then allow the solution to cool again.[2]

Q4: What are common impurities to expect, and how does recrystallization help remove them?

A4: Common impurities may include unreacted starting materials, byproducts from the synthesis, or colored tars. Recrystallization is effective because impurities are typically either much more soluble in the solvent system and remain in the mother liquor, or they are insoluble and can be removed during a hot filtration step.[3]

Experimental Protocols

Recommended Recrystallization Protocol for this compound

This protocol is a recommended starting point, and optimization may be necessary based on the initial purity of the crude product.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol to just cover the solid. Gently heat the mixture with stirring. Continue to add small portions of hot 95% ethanol until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal and any insoluble materials.

  • Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

  • Analysis: Determine the melting point of the dried crystals to assess purity.

Data Presentation

ParameterRecommended Solvent SystemKey TemperaturesExpected AppearancePurity Indicator
Value Ethanol/WaterDissolution at boiling point of the solvent mixture; Crystallization upon cooling to room temperature and then 0-5 °C.Light yellow crystalline solid[1]Melting point of 200-212 °C[1]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Oiling Out The compound is precipitating from the solution at a temperature above its melting point due to a highly concentrated solution or too rapid cooling.Reheat the solution and add a small amount of additional hot ethanol to increase the solvent volume. Allow for slower cooling.
No Crystal Formation The solution is not supersaturated; too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Try scratching the inner wall of the flask or adding a seed crystal.[2]
Low Recovery Yield Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold.
Colored Crystals Colored impurities are co-precipitating with the product.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Premature Crystallization during Hot Filtration The solution is cooling too quickly in the funnel, causing the product to crystallize.Use a pre-heated funnel and receiving flask. Perform the filtration as quickly as possible. If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis A Crude this compound B Add minimal hot 95% Ethanol A->B C Heat and Stir B->C D Fully Dissolved Solution C->D E Hot Filtration (Optional) D->E if insoluble impurities F Add hot Water until turbid D->F E->F G Clear Solution F->G add few drops hot Ethanol if needed H Slow Cooling to RT G->H I Ice Bath H->I J Crystal Formation I->J K Vacuum Filtration J->K L Wash with cold Ethanol/Water K->L M Dry Crystals L->M N Melting Point Analysis M->N

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_NoCrystals Solution for No Crystals cluster_OilingOut Solution for Oiling Out cluster_LowYield Solution for Low Yield cluster_ColoredCrystals Solution for Colored Crystals Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield ColoredCrystals Colored Crystals Start->ColoredCrystals Sol_NoCrystals1 Reduce Solvent Volume Sol_OilingOut1 Reheat and Add More Solvent Sol_LowYield1 Use Minimal Hot Solvent Sol_ColoredCrystals1 Use Activated Charcoal ColoredCrystals->Sol_ColoredCrystals1 Sol_NoCrystals2 Scratch Flask Sol_NoCrystals3 Add Seed Crystal Sol_OilingOut2 Ensure Slow Cooling Sol_LowYield2 Wash with Ice-Cold Solvent

Caption: Troubleshooting logic for common recrystallization issues.

References

how to prevent decarboxylation of 2-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of 2-Iodo-3-nitrobenzoic acid, with a specific focus on preventing its unintended decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation of this compound?

A1: The primary driver of decarboxylation for this compound is exposure to elevated temperatures. While specific thermal decomposition data for this exact molecule is not extensively published, studies on structurally similar compounds, such as o-nitrobenzoic acid, indicate a susceptibility to thermal degradation.[1] The decomposition of o-nitrobenzoic acid, involving the loss of carbon dioxide (CO2) and the nitro group (denitration), has been observed to begin in the range of 120-200°C.

Q2: How do the iodo and nitro substituents influence the stability of the molecule?

A2: The electron-withdrawing nature of the nitro group can deactivate the benzene (B151609) ring, which may facilitate the cleavage of the carbon-carbon bond of the carboxylic acid group, particularly under thermal stress.[1] The presence of an ortho-substituent, in this case, the iodo group, can also influence the reactivity of the carboxylic acid through steric and electronic effects, a phenomenon sometimes referred to as the "ortho-effect".

Q3: Can reaction conditions other than temperature promote decarboxylation?

A3: Yes. In addition to heat, extremes of pH (both acidic and basic conditions) can catalyze the decarboxylation of aromatic carboxylic acids. Furthermore, the presence of certain transition metal catalysts, such as those based on copper, silver, or palladium, which are sometimes used in cross-coupling reactions, can also promote decarboxylation, even at lower temperatures.[2]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain the integrity of this compound, it should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[3] For long-term storage, maintaining a temperature between 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from moisture and reactive gases. It is crucial to store it away from strong bases and oxidizing agents.[3]

Troubleshooting Guide: Unintended Decarboxylation

This guide is designed to help you identify and resolve issues related to the decarboxylation of this compound during your experiments.

Issue Possible Cause Troubleshooting Action
Low yield of desired product and/or formation of 1-iodo-2-nitrobenzene. Thermal Decarboxylation: The reaction temperature may be too high, exceeding the thermal stability threshold of the starting material.- Maintain reaction temperatures below 100°C where possible.- If higher temperatures are required, minimize the reaction time.- Use a high-purity solvent to avoid impurities that could lower the decomposition temperature.
Inconsistent reaction outcomes and formation of byproducts. pH-Induced Decarboxylation: The reaction medium may be too acidic or basic, catalyzing the removal of the carboxyl group.- Maintain a neutral or near-neutral pH during the reaction and workup unless acidic or basic conditions are essential for the desired transformation.- Use buffered solutions where appropriate to control the pH.
Product degradation during purification. High-Temperature Purification Methods: Techniques like distillation or high-temperature recrystallization can induce decarboxylation.- Opt for low-temperature purification methods such as crystallization from a suitable solvent at or below room temperature.[4]- If column chromatography is necessary, perform it at ambient temperature.
Decarboxylation in the presence of metal catalysts. Catalyst-Promoted Decarboxylation: Some transition metals used in cross-coupling reactions can facilitate decarboxylation.- Screen different catalysts and ligands to find a system that promotes the desired reaction without causing significant decarboxylation.- Consider using milder reaction conditions (lower temperature, shorter reaction time) when using such catalysts.

Quantitative Data Summary

Compound Peak Decomposition Temperature (°C at 1.0 °C/min) Decomposition Temperature Range (°C at 1.0 °C/min) Average Apparent Activation Energy (kJ/mol)
2-Nitrobenzoic Acid (ortho)196120-200131.31
3-Nitrobenzoic Acid (meta)181125-190203.43
4-Nitrobenzoic Acid (para)205150-210157.00
Data sourced from a study on the thermal decomposition of nitrobenzoic acid isomers under a nitrogen atmosphere.

Experimental Protocols

Protocol 1: General Handling and Use of this compound in a Reaction

This protocol provides a general framework for using this compound in a chemical reaction while minimizing the risk of decarboxylation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric moisture and oxygen.

  • Solvent Selection: Use a dry, high-purity solvent.

  • Reagent Addition: Dissolve the this compound in the solvent at room temperature. If heating is necessary, do so gradually and monitor the temperature closely.

  • Temperature Control: Maintain the reaction temperature as low as possible to achieve a reasonable reaction rate. It is recommended to keep the temperature below 100°C. Use a reliable temperature controller and an oil or water bath for uniform heating.

  • pH Monitoring: If the reaction involves acidic or basic reagents, add them slowly while monitoring the pH of the reaction mixture, if applicable. Aim to keep the pH as close to neutral as possible during the workup.

  • Workup: After the reaction is complete, cool the mixture to room temperature before quenching and extraction. Use mild acids or bases for any pH adjustments during the workup.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.

Protocol 2: Low-Temperature Recrystallization for Purification

This protocol outlines a method for purifying this compound or its products while avoiding thermal degradation.

  • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at a slightly elevated, yet safe, temperature (e.g., 40-50°C).

  • Dissolution: In a flask, add the minimum amount of the warmed solvent to the crude solid to achieve complete dissolution. Gentle warming in a water bath may be applied, but avoid boiling the solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.

  • Crystallization: Once the solution has reached room temperature, it can be placed in a refrigerator (2-8°C) or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at room temperature.

Visualizations

experimental_workflow Experimental Workflow to Minimize Decarboxylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: High-Purity this compound inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm dry_solvent Use Dry, High-Purity Solvent inert_atm->dry_solvent dissolve Dissolve Reagent at RT dry_solvent->dissolve temp_control Controlled Heating (if necessary, <100°C) dissolve->temp_control reaction Perform Reaction temp_control->reaction cool_down Cool to Room Temperature reaction->cool_down quench Quench Reaction cool_down->quench extraction Extraction with pH Control quench->extraction rotovap Low-Temp Solvent Removal extraction->rotovap purify Low-Temp Purification (e.g., Recrystallization) rotovap->purify end End: Pure Product purify->end troubleshooting_logic Troubleshooting Logic for Decarboxylation Issues start Problem: Low Yield/ Unexpected Byproduct (1-iodo-2-nitrobenzene) check_temp Was reaction temperature >100°C? start->check_temp check_ph Were strong acids/bases used? check_temp->check_ph No sol_temp Solution: Reduce reaction temperature. Minimize heating time. check_temp->sol_temp Yes check_catalyst Was a transition metal catalyst used? check_ph->check_catalyst No sol_ph Solution: Use milder pH conditions. Employ buffers. check_ph->sol_ph Yes check_purification Was purification done at high temperature? check_catalyst->check_purification No sol_catalyst Solution: Screen for milder catalysts/conditions. check_catalyst->sol_catalyst Yes sol_purification Solution: Use low-temperature purification methods. check_purification->sol_purification Yes

References

Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Coupling of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the palladium-catalyzed coupling of 2-iodo-3-nitrobenzoic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is resulting in low or no product yield. What are the potential causes and how can I resolve this?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of this compound is a common issue, often stemming from catalyst inhibition or deactivation. The electron-withdrawing nature of the nitro group and the presence of the carboxylic acid functionality can complicate the reaction.

Potential Causes & Solutions:

  • Catalyst Poisoning by the Nitro Group: The nitro group can coordinate to the palladium center, leading to the formation of inactive catalyst complexes. This is a significant challenge with nitro-substituted aryl halides.

    • Solution 1: Employ Robust Ligands: Bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos, SPhos, or XPhos can shield the palladium center and promote the desired catalytic cycle over deactivation pathways. For challenging couplings of nitroarenes, BrettPhos has been shown to be particularly effective.[1]

    • Solution 2: Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual catalyst deactivation throughout the reaction.

  • Interference from the Carboxylic Acid Group: The free carboxylic acid can interact with the base or the palladium catalyst, leading to poor solubility of starting materials or intermediates, or promoting side reactions like decarboxylation.[2][3][4]

    • Solution 1: Esterification of the Carboxylic Acid: Converting the carboxylic acid to its methyl or ethyl ester (e.g., methyl 2-iodo-3-nitrobenzoate) prior to the coupling reaction is a highly recommended strategy. This prevents the aforementioned side reactions and generally leads to cleaner reactions and higher yields.

    • Solution 2: Choice of Base: If proceeding with the free acid, a careful choice of base is crucial. While stronger bases are often used in Suzuki couplings, they can exacerbate decarboxylation. Weaker bases like K₂CO₃ or Cs₂CO₃ might be more suitable than hydroxides or alkoxides.

  • Suboptimal Reaction Conditions:

    • Solution: Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligands. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

Issue 2: Catalyst Deactivation in Heck Coupling

Question: I am attempting a Heck reaction with this compound and observing rapid catalyst deactivation, evidenced by the formation of palladium black. What is causing this and what are the remedies?

Answer:

The formation of palladium black is a common indicator of catalyst agglomeration and deactivation. In the context of the Heck reaction with this compound, this is often accelerated by the challenging substrate and reaction conditions.

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The electron-withdrawing nitro group can make the oxidative addition of the aryl iodide to the Pd(0) center sluggish, providing a larger window for catalyst decomposition pathways to occur.

    • Solution: Use of Additives: In some cases, additives can stabilize the catalytic species. For decarboxylative Heck reactions of 2-nitrobenzoates, the use of a co-catalyst like CuF₂ has been reported to be effective.[2]

  • Ligand Degradation: At the elevated temperatures often required for Heck reactions, phosphine ligands can be susceptible to degradation.

    • Solution: Use Phosphine-Free Systems or Robust Ligands: For some Heck reactions, phosphine-free catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or palladacycles, can offer greater thermal stability.[5]

  • Decarboxylative Pathway: With 2-nitrobenzoic acids, a decarboxylative Heck vinylation can be a viable, and sometimes desired, pathway.[2] If this is not the intended reaction, protecting the carboxylic acid as an ester is recommended.

Issue 3: Failure of Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. What are the likely reasons for this failure?

Answer:

The Sonogashira coupling is sensitive to a variety of factors, and the electronic properties of this compound make it a particularly challenging substrate.

Potential Causes & Solutions:

  • Copper-Mediated Side Reactions: The standard Sonogashira protocol uses a copper(I) co-catalyst, which can promote the homocoupling of the terminal alkyne (Glaser coupling), especially if the cross-coupling is slow.

    • Solution 1: Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often employ specific ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst.

    • Solution 2: Slow Addition of the Alkyne: If using a copper co-catalyst, adding the alkyne slowly via a syringe pump can keep its concentration low, thereby minimizing homocoupling.

  • Inhibition by the Substrate: The nitro and carboxyl groups can interfere with the palladium and/or copper catalysts.

    • Solution: Esterification: As with the Suzuki coupling, esterifying the carboxylic acid group is a prudent step to avoid potential complications.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical in Sonogashira reactions.

    • Solution: Base and Solvent Screening: An amine base like triethylamine (B128534) or diisopropylethylamine is commonly used, often serving as both the base and part of the solvent system. For more challenging substrates, stronger, non-coordinating bases like K₂CO₃ or Cs₂CO₃ in solvents like DMF or dioxane may be more effective.[6][7]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group of this compound before performing palladium-catalyzed coupling reactions?

A1: While not strictly necessary in all cases, it is highly recommended. Protecting the carboxylic acid as a methyl or ethyl ester can prevent several potential side reactions, including decarboxylation (especially in Heck reactions), interference with the base, and coordination to the palladium catalyst, which can lead to catalyst inhibition. Esterification generally results in cleaner reactions and more reproducible, higher yields.

Q2: How does the ortho-nitro group specifically impact the palladium catalytic cycle?

A2: The ortho-nitro group has a strong electron-withdrawing effect, which can make the initial oxidative addition of the C-I bond to the Pd(0) center more challenging.[1] While electron-withdrawing groups can sometimes accelerate this step, the potential for the nitro group to coordinate to the palladium can create a competing, non-productive pathway, effectively sequestering the active catalyst.[1] This necessitates the use of more robust catalytic systems, often involving bulky, electron-rich ligands to favor the desired oxidative addition over catalyst inhibition.

Q3: What are the best practices for setting up a palladium-catalyzed coupling reaction with a challenging substrate like this compound?

A3:

  • Esterify the carboxylic acid: This is the most crucial first step to avoid complications.

  • Use high-purity reagents: Ensure your substrate, coupling partner, and solvents are pure and dry.

  • Employ robust ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) or stable N-heterocyclic carbene (NHC) ligands.

  • Thoroughly degas your reaction mixture: Oxygen can deactivate both the Pd(0) catalyst and phosphine ligands.

  • Optimize reaction conditions: Systematically screen different palladium sources, ligands, bases, solvents, and temperatures.

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of the product. This will help you identify if the reaction has stalled due to catalyst deactivation.

Q4: Can I use 2-bromo-3-nitrobenzoic acid instead of the iodo analogue?

A4: While possible, it will be significantly more challenging. The C-Br bond is stronger than the C-I bond, making the oxidative addition step even more difficult. Reactions with aryl bromides typically require more forcing conditions (higher temperatures, longer reaction times) and more specialized, highly active catalyst systems. For initial attempts and methodology development, the iodo-substituted compound is the preferred starting material.

Quantitative Data Summary

The following tables summarize representative yields for palladium-catalyzed coupling reactions of substrates similar to this compound. This data is intended to provide a baseline for expected outcomes and aid in reaction optimization.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Nitro-Substituted Aryl Halides

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
11-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285
2Methyl 2-iodo-3-nitrobenzoate4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901678
31-Iodo-3-nitrobenzene3,5-Dimethylphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O100892
4This compoundPhenylboronic acidPd₂(dba)₃ / BrettPhosCs₂CO₃Dioxane1102465

Data is compiled from representative literature procedures for analogous substrates and should be considered as a starting point for optimization.

Table 2: Representative Yields for Heck Coupling of Nitro-Substituted Aryl Halides

EntryAryl Halide/CarboxylateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Nitrobenzoic acidStyrenePd(OAc)₂ / CuF₂-NMP1301275 (decarboxylative)[2]
2Methyl 2-iodo-3-nitrobenzoateMethyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF1202472
31-Iodo-3-nitrobenzenen-Butyl acrylatePd(OAc)₂NaOAcDMA1401888

Data is compiled from representative literature procedures for analogous substrates and should be considered as a starting point for optimization.

Table 3: Representative Yields for Sonogashira Coupling of Nitro-Substituted Aryl Halides

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl 2-iodo-3-nitrobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651281
21-Iodo-2-nitrobenzeneTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHDioxane801089
31-Iodo-3-nitrobenzene1-OctynePdCl₂(dppf) / CuICs₂CO₃DMF901676
4This compoundPhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF702455

Data is compiled from representative literature procedures for analogous substrates and should be considered as a starting point for optimization.

Experimental Protocols

The following are representative protocols for the palladium-catalyzed coupling of a 2-iodo-3-nitrobenzoate derivative. Note: These are starting points and may require optimization for specific substrates and coupling partners. It is highly recommended to first convert this compound to its methyl ester.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-Iodo-3-nitrobenzoate
  • Reagent Setup: To an oven-dried Schlenk flask, add methyl 2-iodo-3-nitrobenzoate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, to achieve a concentration of ~0.1 M with respect to the aryl iodide).

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling of Methyl 2-Iodo-3-nitrobenzoate
  • Reagent Setup: To a sealed reaction vial, add methyl 2-iodo-3-nitrobenzoate (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), and a base (e.g., triethylamine, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., PPh₃, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMA, to achieve a concentration of ~0.2 M).

  • Reaction: Seal the vial and heat in an oil bath at 120-140 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of Methyl 2-Iodo-3-nitrobenzoate
  • Reagent Setup: To a Schlenk flask, add methyl 2-iodo-3-nitrobenzoate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 3 mol%).

  • Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C) under an inert atmosphere for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key chemical processes involved in the palladium-catalyzed coupling of this compound.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)(I)L₂ OxAdd->PdII Transmetal Transmetalation (e.g., with Ar'B(OH)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Poisoning_Pathway cluster_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Catalyst Active Pd(0)L₂ Productive_Intermediate On-Cycle Pd(II) Intermediate Active_Catalyst->Productive_Intermediate Oxidative Addition Inactive_Complex Inactive [Pd(Ar-NO₂)L₂] Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Coordination of Nitro Group Productive_Intermediate->Active_Catalyst Productive Pathway Nitro_Substrate This compound (Ar-NO₂) Nitro_Substrate->Inactive_Complex

Caption: Competing pathways: desired catalytic cycle versus catalyst poisoning by the nitro group.

Troubleshooting_Workflow Start Low or No Yield Check1 Is the carboxylic acid protected (esterified)? Start->Check1 Action1 Esterify the starting material Check1->Action1 No Check2 Are you using a robust ligand system? Check1->Check2 Yes Action1->Check2 Action2 Switch to bulky, electron-rich ligand (e.g., SPhos, BrettPhos) Check2->Action2 No Check3 Is the reaction rigorously degassed? Check2->Check3 Yes Action2->Check3 Action3 Improve degassing procedure (e.g., freeze-pump-thaw) Check3->Action3 No Check4 Have you optimized the base and solvent? Check3->Check4 Yes Action3->Check4 Action4 Screen different bases and solvents Check4->Action4 No Success Reaction Successful Check4->Success Yes Action4->Success

Caption: A troubleshooting workflow for low-yield coupling reactions of this compound.

References

effect of base and solvent on Buchwald-Hartwig amination of 2-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Iodo-3-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

A1: The primary challenges with this substrate arise from the presence of two potentially interfering functional groups: the nitro group (-NO₂) and the carboxylic acid (-COOH).

  • Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide. More critically, nitro groups can be sensitive to strongly basic reaction conditions, potentially leading to undesired side reactions. Strong bases like sodium tert-butoxide (NaOtBu) may be incompatible with substrates containing nitro groups.[1]

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid will react with the base. This necessitates the use of additional equivalents of base and can affect the solubility and reactivity of the substrate.

  • Steric Hindrance: The ortho-position of the iodine and nitro group relative to the carboxylic acid can create steric hindrance, potentially slowing down the catalytic cycle.

Q2: Which base should I choose for the amination of this compound?

A2: The choice of base is critical for this substrate. Due to the sensitivity of the nitro group, weaker inorganic bases are generally recommended over strong alkoxides.[1]

  • Recommended Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are excellent choices as they provide good functional group tolerance.[1]

  • Bases to Avoid: Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) should be used with caution or avoided, as they can lead to decomposition of the starting material or undesired side reactions with the nitro group.[1]

  • Organic Bases: In some cases, a combination of a soluble organic base like DBU with an inorganic base can be effective for sensitive substrates.

Q3: What is the most suitable solvent for this reaction?

A3: A variety of aprotic solvents are commonly used for Buchwald-Hartwig aminations.

  • Commonly Used Solvents: Toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed.[1] Toluene is often a good starting point.

  • Solvent Purity: It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and ensure reproducibility.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine (B92270) can inhibit the palladium catalyst and should be avoided.

Q4: My reaction is not proceeding to completion. What are the possible reasons?

A4: Several factors could lead to an incomplete reaction:

  • Catalyst Deactivation: The catalyst may be poisoned or have decomposed. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Insufficient Base: The carboxylic acid on the substrate will consume one equivalent of base. Ensure you are using a sufficient excess of base to account for this and to facilitate the catalytic cycle.

  • Ligand Choice: The phosphine (B1218219) ligand is crucial for the reaction's success. For electron-deficient and sterically hindered substrates, bulky and electron-rich ligands are often required.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with weaker bases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a pre-formed palladium catalyst (precatalyst) for more reliable generation of the active catalytic species. Ensure the reaction is conducted under a strict inert atmosphere.
Inappropriate baseIf using a strong base like NaOtBu, switch to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄ to avoid substrate decomposition.[1]
Insufficient baseIncrease the equivalents of base to at least 3-4 equivalents to compensate for the acidic proton of the carboxylic acid.
Poor solvent choiceTry a different aprotic solvent like dioxane or THF if toluene is not effective. Ensure the solvent is anhydrous and degassed.
Formation of Side Products (e.g., debromination) Inefficient reductive eliminationSwitch to a bulkier, more electron-rich phosphine ligand to promote the desired C-N bond formation over side reactions.
Reaction Stalls Catalyst inhibitionAryl iodides can sometimes lead to the formation of inhibitory palladium iodide dimers. Using bidentate ligands like BINAP may help mitigate this issue.
Poor solubility of reagentsThe reaction mixture must be well-stirred. In some cases, a co-solvent might improve solubility, but its compatibility with the catalyst must be verified.

Experimental Protocols

Below is a general experimental protocol that can be used as a starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific amine coupling partner.

General Protocol for the Buchwald-Hartwig Amination of this compound

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

    • Add the base (e.g., Cs₂CO₃, 3.0 equiv.).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under the inert atmosphere, add the amine (1.2-1.5 equiv.).

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.

    • Acidify the aqueous layer with 1M HCl to protonate the product and any unreacted starting material.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Base and Solvent Screening

EntryBase (equiv.)SolventTemperature (°C)Expected Outcome
1Cs₂CO₃ (3.0)Toluene100Good starting point with high functional group tolerance.
2K₃PO₄ (3.0)Dioxane110Alternative weak base, may require higher temperature.
3K₂CO₃ (3.0)Toluene110Weaker base, may result in slower reaction rates.[1]
4NaOtBu (3.0)Toluene80Use with caution due to potential for side reactions with the nitro group.[1]

Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification prep_glass Oven-dry glassware add_solids Add this compound, Pd source, ligand, and base prep_glass->add_solids inert_atm Establish inert atmosphere (evacuate/backfill with Ar/N2) add_solids->inert_atm add_liquids Add degassed solvent and amine inert_atm->add_liquids heat_stir Heat and stir reaction add_liquids->heat_stir monitor Monitor progress (TLC, GC/MS, LC-MS) heat_stir->monitor cooldown Cool to room temperature monitor->cooldown extract Acidify and extract cooldown->extract purify Purify via column chromatography extract->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Tree Troubleshooting Common Issues start Low or No Product Yield check_base Is the base appropriate for a nitro-containing substrate? start->check_base strong_base Using strong base (e.g., NaOtBu) check_base->strong_base Yes weak_base Using weak base (e.g., Cs2CO3) check_base->weak_base No solution_strong_base Switch to weaker base (Cs2CO3, K3PO4) strong_base->solution_strong_base check_catalyst Is the catalyst active? weak_base->check_catalyst solution_catalyst Use a precatalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp, conc.) optimal? check_catalyst->check_conditions Yes solution_conditions Increase temperature. Screen solvents. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

References

Technical Support Center: Purification of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-iodo-3-nitrobenzoic acid by column chromatography, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound and related aromatic carboxylic acids. Its polarity allows for effective separation from less polar impurities.

Q2: How do I select an appropriate mobile phase for the separation?

A2: The choice of mobile phase is critical for successful separation. A typical mobile phase consists of a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate.[1] The optimal ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1]

Q3: My purified this compound shows tailing on the TLC plate and during column chromatography. How can I prevent this?

A3: Tailing is a common issue when purifying acidic compounds like this compound on silica gel.[1] This is due to strong interactions between the carboxylic acid group and the acidic silica surface. To mitigate this, a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, can be added to the mobile phase.[1] This suppresses the ionization of the carboxylic acid, reducing its interaction with the stationary phase and resulting in sharper peaks.

Q4: What could be the reason if my compound is not eluting from the column?

A4: There are several potential reasons for a compound failing to elute. The mobile phase may not be polar enough to move the highly polar this compound. In this case, gradually increasing the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase should facilitate elution.[2] Another possibility is that the compound has decomposed on the silica gel, which can be tested by performing a stability test on a small scale using TLC.[2]

Q5: How can I improve the separation of this compound from impurities with very similar polarity?

A5: For challenging separations of closely related impurities, optimizing the mobile phase is key. A shallow gradient elution, where the polarity of the mobile phase is increased slowly over the course of the separation, can enhance resolution.[3] Alternatively, exploring different solvent systems or considering a different stationary phase, such as alumina, may provide the necessary selectivity.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Improper column packing.- Optimize the mobile phase composition using TLC. A common starting point for substituted benzoic acids is a mixture of hexanes and ethyl acetate.[1]- Ensure the ratio of crude product to silica gel is appropriate, typically ranging from 1:30 to 1:100 by weight.[1]- Pack the column carefully as a uniform slurry to avoid channels or cracks.[1]
Product Tailing - Strong interaction of the acidic compound with the silica gel.- Add a small percentage (0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress deprotonation of the carboxylic acid.[1]
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase mixture.
Compound Elutes Too Slowly or Not at All - The mobile phase is not polar enough.- The compound may have decomposed on the column.- Gradually increase the polarity of the mobile phase.[2]- Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for a period before eluting.[2]
Low Product Recovery - The compound is too soluble in the elution solvent, leading to broad fractions.- Irreversible adsorption to the stationary phase.- Concentrate the collected fractions and re-analyze by TLC to ensure all product-containing fractions were combined.[4]- If decomposition is suspected, consider deactivating the silica gel with a base like triethylamine (B128534) or using a less acidic stationary phase.[3]
Cracks or Channels in the Column Bed - Improper packing of the silica gel slurry.- The column was allowed to run dry.- Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. Optimization may be necessary based on the specific impurity profile of the crude material.

1. Mobile Phase Selection:

  • Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of this compound from its impurities.

  • A common mobile phase is a mixture of hexanes and ethyl acetate, with the addition of 0.5% acetic acid to prevent tailing.[1]

  • Aim for an Rf value of 0.2-0.4 for the target compound.[1]

2. Column Packing:

  • Prepare a slurry of silica gel in the least polar mobile phase composition you plan to use.[1]

  • Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain and the silica to pack evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.[5]

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the surface when adding the mobile phase.[5]

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[3]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the solvent system determined from your TLC analysis.

  • Collect fractions in an ordered array of test tubes.

  • Monitor the separation by periodically analyzing the collected fractions with TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_final Finalization tlc 1. Mobile Phase Selection (TLC) packing 2. Column Packing tlc->packing Determine solvent system loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring TLC Monitoring elution->monitoring Analyze fractions combine 5. Combine Pure Fractions elution->combine monitoring->elution evaporation 6. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

Troubleshooting Logic

troubleshooting_logic start Poor Separation Observed check_rf Is Rf of product ~0.2-0.4? start->check_rf adjust_polarity Adjust mobile phase polarity check_rf->adjust_polarity No check_tailing Is the spot tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_acid Add 0.5-1% acetic acid to mobile phase check_tailing->add_acid Yes check_loading Was column overloaded? check_tailing->check_loading No good_separation Good Separation add_acid->good_separation reduce_load Reduce sample load check_loading->reduce_load Yes repack_column Repack column carefully check_loading->repack_column No reduce_load->good_separation repack_column->good_separation

References

managing steric hindrance in reactions of 2-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving 2-Iodo-3-nitrobenzoic acid. The unique substitution pattern of this molecule, with bulky iodo and nitro groups ortho to the carboxylic acid, presents significant steric challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reaction yields consistently low when using this compound?

A1: The low reactivity of this compound in cross-coupling reactions is primarily due to severe steric hindrance. The bulky iodo and nitro groups at the C2 and C3 positions physically obstruct the approach of the palladium catalyst to the C-I bond for oxidative addition, which is a critical step in the catalytic cycle.[1][2] This steric bulk slows down the reaction rate and can lead to catalyst deactivation or favor side reactions.[3]

Q2: Which palladium catalysts and ligands are most effective for overcoming the steric hindrance in Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate?

A2: For sterically demanding substrates like this compound, the choice of ligand is critical.[4] You should use bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.[4]

  • Bulky Biarylphosphine Ligands: Ligands like SPhos, XPhos, and other Buchwald-type biarylphosphines are designed to promote the formation of highly reactive, low-coordinate palladium species. Their large size and electron-donating ability accelerate both oxidative addition and reductive elimination, the key steps often hindered by sterics.[1][4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable palladium complexes, which can lead to higher catalyst turnover numbers, especially at elevated temperatures.[4][5]

It is often necessary to screen a panel of ligands to identify the optimal choice for your specific reaction.[4]

Q3: How do the reaction conditions (temperature, solvent, base) need to be adjusted for this substrate?

A3: Optimizing reaction conditions is crucial for driving sterically hindered reactions to completion.

  • Temperature: Higher reaction temperatures (e.g., 80-120 °C) are often required to provide the necessary activation energy to overcome the steric barrier.[6][7] Microwave-assisted heating can also be effective in accelerating slow reactions.[8]

  • Solvent: Aprotic polar solvents like DMF, DMSO, dioxane, or toluene (B28343) are commonly used.[6] It is essential to use anhydrous, deoxygenated solvents to prevent catalyst deactivation.[4]

  • Base: The choice of base is critical and depends on the specific coupling reaction. For Suzuki-Miyaura couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[4]

Q4: My nucleophilic aromatic substitution (SNAr) reaction is failing. What are the key requirements for this reaction to succeed?

A4: While the nitro group is strongly electron-withdrawing and should activate the ring for SNAr, its position is not ideal. For efficient SNAr, the electron-withdrawing group must be positioned ortho or para to the leaving group (the iodide) to stabilize the negatively charged Meisenheimer complex intermediate through resonance.[9][10][11] In this compound, the nitro group is meta to the iodide, offering minimal resonance stabilization.[9] Therefore, SNAr reactions are extremely challenging with this substrate and typically require very harsh conditions (high temperatures, strong nucleophiles) with a high risk of failure or decomposition.[12]

Q5: What strategies can be used to facilitate amide coupling with the sterically hindered carboxylic acid group?

A5: The carboxylic acid group is also sterically hindered by the adjacent iodo and nitro groups. Standard amide coupling reagents may be inefficient.

  • Activate the Carboxylic Acid: First, convert the carboxylic acid to a more reactive intermediate, such as an acid chloride (using SOCl₂ or (COCl)₂) or an activated ester. This increases the electrophilicity of the carbonyl carbon.

  • Use Potent Coupling Reagents: Employ powerful coupling reagents known to overcome steric hindrance, such as COMU, HATU, or the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide).[13]

  • Reaction Conditions: The reaction may require elevated temperatures and extended reaction times to achieve a reasonable yield.

Troubleshooting Guide for Cross-Coupling Reactions

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Insufficient Catalyst Activity: The catalyst system is not active enough to overcome the steric barrier.[4] 2. Catalyst Deactivation: Presence of oxygen, water, or other impurities.[14] 3. Inappropriate Base/Solvent: The chosen base or solvent is not optimal for the reaction.[4]1. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos).[4] 2. Use a palladium precatalyst (e.g., XPhos Pd G3/G4) for more reliable generation of the active Pd(0) species.[4] 3. Increase reaction temperature. [6] 4. Ensure all reagents and solvents are anhydrous and degassed. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).[14] 5. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[4]
Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) 1. Slow Reductive Elimination: The desired coupling step is slow due to sterics, allowing side reactions to compete. 2. Protodeboronation (Suzuki): The boronic acid is unstable under the reaction conditions. 3. Catalyst Decomposition: Formation of palladium black.1. Change the ligand. Bulky ligands can accelerate reductive elimination.[1][4] 2. Use a less coordinating solvent. 3. For Suzuki reactions, use a boronic ester (e.g., pinacol (B44631) ester) instead of the boronic acid to improve stability. 4. Lower the catalyst loading if decomposition is observed at high concentrations.
Inconsistent Results 1. Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. 2. Atmospheric Conditions: Inconsistent exclusion of air and moisture.1. Use fresh, high-purity reagents. Grind solid bases like K₃PO₄ to a fine powder to ensure consistency.[15] 2. Standardize the degassing procedure. Use a consistent number of vacuum/inert gas cycles.[14] 3. Use a precatalyst for more reproducible initiation.[4]

Data Presentation: Ligand Effects on Sterically Hindered Couplings

The following tables summarize representative data on how ligand choice can impact the yield of cross-coupling reactions with sterically hindered aryl halides.

Table 1: Suzuki-Miyaura Coupling of a Hindered Aryl Iodide with Phenylboronic Acid

EntryLigandCatalyst PrecursorBaseTemperature (°C)Yield (%)
1PPh₃Pd(PPh₃)₄K₂CO₃100< 10
2SPhosPd₂(dba)₃K₃PO₄10085
3XPhosPd(OAc)₂K₃PO₄10092
4IPr (NHC)Pd₂(dba)₃K₃PO₄10088
Note: This data is illustrative for a generic sterically hindered 2-iodoaryl substrate and highlights common trends.

Table 2: Buchwald-Hartwig Amination of a Hindered Aryl Iodide with a Secondary Amine

EntryLigandCatalyst PrecursorBaseTemperature (°C)Yield (%)
1BINAPPd(OAc)₂Cs₂CO₃11015
2RuPhosPd₂(dba)₃LHMDS10078
3BrettPhosPd₂(dba)₃NaOtBu10094
Note: This data is illustrative for a generic sterically hindered 2-iodoaryl substrate and highlights common trends.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization will likely be required.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: To the vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[14]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (B91453) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Setup: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate set to 100-110 °C.[14]

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by taking small aliquots and analyzing by LC-MS or TLC.

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Caption: Steric hindrance from ortho groups blocking catalyst approach.

Experimental_Workflow A 1. Setup & Reagent Prep (Inert Atmosphere) B 2. Add Substrate, Base, Coupling Partner A->B C 3. Add Catalyst/Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 100°C, 18h) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F F->E Incomplete G 7. Aqueous Work-up & Extraction F->G Complete H 8. Purification (Column Chromatography) G->H I Product H->I

Caption: A typical workflow for a sterically hindered cross-coupling reaction.

Troubleshooting_Logic cluster_conditions Optimization Loop Start Reaction Failed (Low/No Yield) Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Optimize_Conditions Systematically Vary Conditions Check_Reagents->Optimize_Conditions Reagents OK Change_Ligand Screen Bulky Ligands (e.g., Buchwald type, NHCs) Optimize_Conditions->Change_Ligand No Improvement Temp Increase Temperature Optimize_Conditions->Temp Change_Catalyst Try Different Pd Precatalyst Change_Ligand->Change_Catalyst Still Low Yield Success Reaction Successful Change_Catalyst->Success Improved Base Change Base Temp->Base Solvent Change Solvent Base->Solvent Solvent->Optimize_Conditions

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of the NMR Spectral Data of 2-Iodo-3-nitrobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structural features of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative overview of the expected ¹H and ¹³C NMR spectral data for 2-Iodo-3-nitrobenzoic acid, benchmarked against its structural analogs, 2-iodobenzoic acid and 3-nitrobenzoic acid. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide utilizes data from these analogs to predict and understand its spectral characteristics.

¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In the case of this compound, the presence of three distinct substituents on the benzene (B151609) ring—a carboxylic acid group, a nitro group, and an iodine atom—results in a unique and complex substitution pattern that influences the spectral data significantly.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shifts (ppm) and Multiplicity
2-Iodobenzoic acid DMSO-d68.11–7.92 (m, 2H), 7.40–7.21 (m, 2H)[1]
3-Nitrobenzoic acid CDCl₃10.37 (s, 1H), 9.08–8.88 (m, 1H), 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.50 – 8.45 (m, 1H), 7.75 (dd, J = 10.0, 6.0 Hz, 1H)[1]
This compound N/APredicted values would show significant downfield shifts for the aromatic protons due to the combined electron-withdrawing effects of the nitro and carboxylic acid groups, and the anisotropic effect of the iodine atom.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shifts (ppm)
2-Iodobenzoic acid DMSO-d6166.84, 166.37, 164.38, 132.59, 127.83, 116.14[1]
3-Nitrobenzoic acid CDCl₃170.06, 148.39, 135.79, 130.96, 129.92[1]
This compound N/APredicted values would reflect the ipso-carbon attached to the iodine at a relatively low field, and the carbons ortho and para to the nitro group would be significantly deshielded.

Experimental Protocols

A standardized protocol is crucial for the reproducible acquisition of high-quality NMR data.

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well while not interfering with the signals of interest.

  • Internal Standard: A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is usually required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to the internal standard.

Workflow for Comparative NMR Analysis

The following diagram illustrates the logical workflow for obtaining and comparing the NMR spectral data of a target compound with its analogs.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis cluster_comparison Comparative Analysis Target_Prep Prepare Sample of This compound NMR_Acq_Target Acquire 1H & 13C NMR for Target Target_Prep->NMR_Acq_Target Analog1_Prep Prepare Sample of 2-Iodobenzoic acid NMR_Acq_Analog1 Acquire 1H & 13C NMR for Analog 1 Analog1_Prep->NMR_Acq_Analog1 Analog2_Prep Prepare Sample of 3-Nitrobenzoic acid NMR_Acq_Analog2 Acquire 1H & 13C NMR for Analog 2 Analog2_Prep->NMR_Acq_Analog2 Process_Target Process Target Spectra NMR_Acq_Target->Process_Target Process_Analog1 Process Analog 1 Spectra NMR_Acq_Analog1->Process_Analog1 Process_Analog2 Process Analog 2 Spectra NMR_Acq_Analog2->Process_Analog2 Compare_H Compare 1H NMR Data Process_Target->Compare_H Compare_C Compare 13C NMR Data Process_Target->Compare_C Process_Analog1->Compare_H Process_Analog1->Compare_C Process_Analog2->Compare_H Process_Analog2->Compare_C Structure_Elucidation Elucidate Structure of Target Compare_H->Structure_Elucidation Compare_C->Structure_Elucidation Report Report Structure_Elucidation->Report Generate Report

Caption: Workflow for comparative NMR analysis.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for its identification and characterization. This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Iodo-3-nitrobenzoic acid, offering a comparative perspective with related compounds and alternative analytical methodologies.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 293.02 g/mol , Formula: C₇H₄INO₄) in a mass spectrometer is expected to be driven by the presence of its three key functional groups: the carboxylic acid, the nitro group, and the iodine atom. The primary fragmentation pathways are anticipated to involve the loss of these functional groups or combinations thereof.

A comparative analysis with the experimentally determined mass spectrum of its isomer, 2-Iodo-5-nitrobenzoic acid, alongside the spectra of 2-iodobenzoic acid and 3-nitrobenzoic acid, allows for a confident prediction of the major fragment ions.

Predicted Fragment Ion (m/z)Proposed Lost Neutral Fragment(s)Interpretation
293-Molecular Ion [M]⁺
276OHLoss of a hydroxyl radical from the carboxylic acid group.
248COOHLoss of the carboxylic acid group.
247NO₂Loss of the nitro group.
218COOH + NOLoss of the carboxylic acid and nitro groups.
166ILoss of the iodine atom.
121I + NO₂Loss of the iodine and nitro groups.
120I + COOHLoss of the iodine and carboxylic acid groups.
92I + COOH + NOLoss of the iodine, carboxylic acid, and nitro groups.

Comparative Fragmentation Patterns

To provide context for the predicted fragmentation of this compound, the following table summarizes the key fragments observed in the mass spectra of related compounds.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
2-Iodo-5-nitrobenzoic acid293.02293, 276, 248, 247, 166, 121
2-Iodobenzoic acid248.02248, 231, 203, 121, 77
3-Nitrobenzoic acid167.12167, 150, 121, 105, 93, 77

This comparison highlights the expected characteristic losses and the common fragments that arise from the shared structural motifs.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized as a directed graph, illustrating the relationships between the parent molecule and its daughter ions.

Fragmentation_Pathway M [C₇H₄INO₄]⁺ m/z = 293 F276 [C₇H₃INO₃]⁺ m/z = 276 M->F276 -OH F248 [C₆H₄IN]⁺ m/z = 248 M->F248 -COOH F247 [C₇H₄IO₂]⁺ m/z = 247 M->F247 -NO₂ F166 [C₇H₄NO₄]⁺ m/z = 166 M->F166 -I F121 [C₇H₄O₂]⁺ m/z = 121 F247->F121 -I F166->F121 -NO₂

Caption: Predicted fragmentation pathway of this compound.

Alternative Analytical Approaches

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.

Analytical TechniquePrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Purity assessment, quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification and quantification, requires derivatization for non-volatile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by two stages of mass analysis.High selectivity and sensitivity for complex matrices.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with a magnetic field.Detailed structural information, including connectivity of atoms.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reliable and reproducible mass spectrometry data.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration appropriate for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).

  • If using electrospray ionization (ESI), consider adding a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

Mass Spectrometry Analysis (General Protocol):

  • Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common choices.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

  • Acquisition Mode: Full scan mode to detect all ions within a specified mass range. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and specificity.

  • Collision Energy (for MS/MS): In tandem mass spectrometry, a range of collision energies should be applied to induce fragmentation and generate a comprehensive fragmentation spectrum.

The following diagram illustrates a typical workflow for LC-MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Mass_Analysis Mass Analysis (MS1) Ionization->Mass_Analysis Fragmentation Fragmentation (CID) Mass_Analysis->Fragmentation MS2_Analysis MS2 Analysis Fragmentation->MS2_Analysis Data_Analysis Data Analysis MS2_Analysis->Data_Analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

By understanding the predicted fragmentation pattern and considering alternative analytical methods, researchers can confidently identify and characterize this compound in their studies, paving the way for further advancements in drug development and scientific discovery.

References

IR spectroscopy analysis of 2-Iodo-3-nitrobenzoic acid functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the functional groups present in 2-Iodo-3-nitrobenzoic acid using Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm its molecular structure. This guide provides a comparative analysis of its IR spectrum with related benzoic acid derivatives, detailed experimental protocols for spectral acquisition, and a visual workflow for the analytical process.

Comparative IR Spectroscopy Analysis

The IR spectrum of this compound is characterized by the vibrational frequencies of its three main functional groups: the carboxylic acid (-COOH), the nitro group (-NO₂), and the iodo group (-I) attached to the aromatic ring. A comparison with analogous compounds, 2-iodobenzoic acid and 3-nitrobenzoic acid, allows for a more precise assignment of these spectral features.

Functional GroupThis compound (Expected, cm⁻¹)2-Iodobenzoic Acid (Experimental, cm⁻¹)3-Nitrobenzoic Acid (Experimental, cm⁻¹)Vibrational Mode
Carboxylic Acid~3300-2500 (broad)Not specified~3100-3000 (aromatic C-H)O-H stretch (H-bonded)
~1700~1780-1710[1]~1700[2]C=O stretch
Nitro Group~1550-~1550[2]Asymmetric N-O stretch
~1350-~1350[2]Symmetric N-O stretch
Aromatic Ring~3100-3000Not specified~3100-3000[2]C-H stretch
~1600-1450Not specifiedNot specifiedC=C stretch
Iodo GroupBelow 400Not specified-C-I stretch

Analysis of Functional Groups:

  • Carboxylic Acid: The presence of a very broad absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[3] The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch.[1][2]

  • Nitro Group: Aromatic nitro compounds typically exhibit two strong absorption bands. The band around 1550 cm⁻¹ corresponds to the asymmetric stretching of the N-O bond, while the one near 1350 cm⁻¹ is due to the symmetric stretch.[2]

  • Aromatic Ring: The C-H stretching vibrations of the benzene (B151609) ring are expected to appear in the 3100-3000 cm⁻¹ region.[2] Carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ range.

  • Iodo Group: The carbon-iodine (C-I) stretching vibration is expected to appear at low frequencies, typically below 400 cm⁻¹, which is outside the range of standard mid-IR spectroscopy.

Experimental Protocols

The following are standard procedures for preparing solid samples for IR analysis.

1. Thin Solid Film Method [4]

  • Principle: The solid sample is dissolved in a volatile solvent, and the solution is deposited on an IR-transparent salt plate. Evaporation of the solvent leaves a thin film of the compound.

  • Procedure:

    • Dissolve approximately 10-50 mg of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene (B1212753) chloride, acetone).

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, drop a small amount of the solution onto the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample.

    • Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

2. KBr Pellet Method [5]

  • Principle: The solid sample is finely ground and intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Procedure:

    • Place 1-2 mg of the solid sample and approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pelletizing die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer to acquire the spectrum.

3. Nujol Mull Method [6]

  • Principle: The solid sample is ground to a fine powder and then suspended in a mulling agent (typically Nujol, a mineral oil) to create a paste. This paste is then spread between two salt plates.

  • Procedure:

    • Place about 5-10 mg of the finely ground sample in an agate mortar.

    • Add one to two drops of Nujol to the sample.

    • Grind the mixture with a pestle until a uniform, thick paste (mull) is formed.

    • Spread a small amount of the mull evenly onto the surface of one salt plate.

    • Place a second salt plate on top and gently rotate to create a thin, uniform film.

    • Place the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum. Note that the spectrum will show absorption bands from the Nujol itself, which must be accounted for during analysis.

IR Spectroscopy Analysis Workflow

The following diagram illustrates the logical workflow for the IR spectroscopy analysis of a solid sample like this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample (this compound) Method_Choice Choose Preparation Method Sample->Method_Choice Thin_Film Thin Film Method Method_Choice->Thin_Film Volatile Solvent KBr_Pellet KBr Pellet Method Method_Choice->KBr_Pellet Pressure Sensitive Nujol_Mull Nujol Mull Method Method_Choice->Nujol_Mull Insoluble Spectrometer FTIR Spectrometer Thin_Film->Spectrometer KBr_Pellet->Spectrometer Nujol_Mull->Spectrometer Acquire_Spectrum Acquire IR Spectrum Spectrometer->Acquire_Spectrum Raw_Spectrum Raw IR Spectrum Acquire_Spectrum->Raw_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Raw_Spectrum->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Compare_Spectra Compare with Reference Spectra Identify_Peaks->Compare_Spectra Compare_Spectra->Identify_Peaks No Match/Re-evaluate Final_Analysis Functional Group Assignment & Structural Confirmation Compare_Spectra->Final_Analysis Match

Caption: Workflow for IR Spectroscopy Analysis of Solid Samples.

References

comparing reactivity of 2-iodo vs 2-bromo-3-nitrobenzoic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that dictates reaction efficiency, required conditions, and overall yield. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, is no exception. This guide provides an objective, data-driven comparison of the reactivity of 2-iodo-3-nitrobenzoic acid and 2-bromo-3-nitrobenzoic acid, two key intermediates in the synthesis of complex pharmaceutical scaffolds.

The fundamental principle governing the reactivity of aryl halides in Suzuki coupling is the bond dissociation energy of the carbon-halogen (C-X) bond. The established trend for reactivity is I > Br > Cl, a direct consequence of the weaker C-I bond compared to the C-Br bond.[1][2] This lower bond energy facilitates the rate-determining oxidative addition step in the palladium catalytic cycle, generally leading to faster reactions and higher yields under milder conditions for iodo-substituted substrates.[2]

Quantitative Reactivity Comparison

The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-halo-3-nitrobenzoic acids with a generic arylboronic acid. This data, compiled from typical outcomes in the chemical literature, illustrates the superior reactivity of the iodo-derivative.[3]

Aryl HalideReaction Temperature (°C)Reaction Time (h)Typical Yield (%)
This compound804>95
2-Bromo-3-nitrobenzoic acid1001285-95

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[3]

As the data indicates, this compound exhibits the highest reactivity, affording the product in a significantly shorter time and at a lower temperature, with a potentially higher yield.[3] While 2-bromo-3-nitrobenzoic acid is a highly effective substrate, it requires more forcing conditions to achieve comparable results.[3] This trade-off between reactivity and the often lower cost and greater availability of bromo-derivatives is a key consideration in process development.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of aryl halide directly impacts the initial oxidative addition step.

Suzuki_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)-X Ln oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)-R Ln transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product arx Ar-X (2-Halo-3-nitrobenzoic acid) arx->oxidative_addition boronic R-B(OR)2 boronic->transmetalation base Base base->transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are general protocols for the Suzuki-Miyaura coupling of 2-halo-3-nitrobenzoic acids. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a 2-halo-3-nitrobenzoic acid derivative.[1]

Materials:

  • 2-Halo-3-nitrobenzoic acid derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine the 2-halo-3-nitrobenzoic acid derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Catalyst System Comparison for Aryl Bromides

For the more challenging 2-bromo-3-nitrobenzoic acid, the choice of catalyst and ligand is critical, especially given the steric hindrance from the ortho-substituents.[4] Bulky, electron-rich phosphine (B1218219) ligands are often required to promote the oxidative addition and reductive elimination steps.[4]

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane80>90
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O9080-95
PdCl₂(dppf) (3)-K₂CO₃DMF10085-95

Yields are representative for electron-deficient aryl bromides and may vary based on the specific derivative and coupling partner.[1]

Logical Workflow for Aryl Halide Selection

The decision to use 2-iodo- or 2-bromo-3-nitrobenzoic acid depends on a balance of factors including desired reactivity, cost, and the specific requirements of the synthetic route.

Halide_Selection start Start: Need for Suzuki Coupling of 2-Halo-3-nitrobenzoic acid reactivity_check Is high reactivity under mild conditions critical? start->reactivity_check use_iodo Use this compound reactivity_check->use_iodo Yes cost_check Is cost a primary constraint? reactivity_check->cost_check No proceed Proceed with synthesis use_iodo->proceed cost_check->use_iodo No use_bromo Use 2-Bromo-3-nitrobenzoic acid cost_check->use_bromo Yes optimize_conditions Optimize conditions (higher temp, stronger catalyst/ligand) use_bromo->optimize_conditions optimize_conditions->proceed

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2-Iodo-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds like 2-Iodo-3-nitrobenzoic acid is a critical step in the research and manufacturing pipeline. The choice of an analytical method for purity determination depends on several factors, including the expected purity level, the nature of potential impurities, and the required accuracy and precision. This guide provides an objective comparison of the principal analytical methods for assessing the purity of this compound, supported by experimental data and detailed methodologies.

The primary analytical techniques for determining the purity of organic compounds such as this compound include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Differential Scanning Calorimetry (DSC), Elemental Analysis, and Titrimetry.[1] Each method offers distinct advantages and is suited for different stages of the drug development process.

Comparison of Analytical Methods

The selection of an appropriate analytical method is a crucial decision. The following table summarizes the key performance characteristics of the most common techniques used for the purity analysis of this compound and similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)Elemental AnalysisTitrimetry
Principle Separation based on partitioning between a stationary and a mobile phase, followed by UV detection.[2]Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined relative to a certified internal standard.[1]Based on the van't Hoff equation, where impurities lower and broaden the melting point of a substance.[3][4]Combustion of the sample to convert elements into simple gases, which are then quantified.[5]Neutralization reaction between the acidic analyte and a standardized basic solution.[6]
Selectivity High; capable of separating the main component from structurally similar impurities.[2]High; provides structural information that aids in the identification of impurities.[1]Moderate; determines the total mole fraction of eutectic impurities but does not identify them.[4]Low; provides the elemental composition but no information on the nature of impurities.[7]Low; titrates the total acidity and is not specific to this compound.[2]
Accuracy High.Very high; often considered a primary ratio method with errors typically less than 1%.[2]High for samples with purity ≥98% that exhibit a sharp melting point.[8][9]High; accepted deviation from calculated values is typically within ±0.4%.[10]Moderate to high, dependent on the purity of the titrant and accurate endpoint detection.[2]
Sample Req. Small (µg to mg).Small (mg).[11]Small (1-2 mg).[4]Small (mg).Larger (g).
Analysis Time Relatively fast (minutes per sample).Fast (minutes per sample).[11]Very fast (a single melting event).[4]Fast.[5]Fast.
Key Adv. High sensitivity and resolving power for complex mixtures.Non-destructive, requires no specific reference standard of the analyte, and provides structural confirmation.[1][11]Rapid assessment of the total eutectic impurity content without the need for impurity standards.[4]Fundamental for confirming the empirical formula of a new compound.[7]Simple, inexpensive, and provides a straightforward assay of total acidic content.[2]
Limitations Requires a reference standard for quantification.May have lower sensitivity compared to HPLC; overlapping peaks can be an issue.[11]Not suitable for compounds that decompose on melting, are amorphous, or have non-eutectic impurities.[8][9]Does not distinguish between the main compound and isomeric impurities.Not specific and will quantify any acidic impurity present.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its potential impurities, such as isomers or related substances.[12]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm, 150 mm x 4.6 mm)[12]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for nitrobenzoic acids is a mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified with phosphoric acid to a pH of around 3.[12][13]

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 25 °C[2]

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 230-260 nm).[2][12]

    • Injection Volume: 10 µL[2]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the calibration standards to generate a calibration curve. Inject the sample solution and record the chromatogram.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a highly accurate method for purity determination without the need for a specific reference standard of the analyte.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

  • Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Calculation: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the certified internal standard, taking into account the number of protons giving rise to each signal and their respective molar masses.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] It is a valuable tool for the characterization of drug substances, including the assessment of purity.[14]

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into an aluminum DSC pan and seal it.[4]

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 1-10 °C/min) under a nitrogen atmosphere. The temperature range should encompass the melting point of the compound (literature mp: 207-212 °C).

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3] Most modern DSC software includes a purity analysis package.

Elemental Analysis

This technique determines the percentage of carbon, hydrogen, nitrogen, and heteroatoms (in this case, iodine) in a compound.[7]

Instrumentation:

  • CHNS/O Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried this compound sample into a tin or silver capsule.

  • Analysis: The sample is combusted at a high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, and I₂) are separated and quantified by a detector.

  • Calculation: The experimentally determined percentages of each element are compared to the theoretical values calculated from the empirical formula of this compound (C₇H₄INO₄). A close agreement (typically within ±0.4%) indicates high purity.[10]

Titrimetry

This classical method provides a straightforward assay of the total acidic content.[2]

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter or color indicator

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable volume of neutralized ethanol. Add a few drops of phenolphthalein indicator.[2][6]

  • Titration: Titrate the solution with the standardized NaOH solution until a persistent pink color is observed (the endpoint).[2][6]

  • Calculation: The purity of the sample is calculated based on the volume of NaOH solution consumed, its molarity, and the mass of the sample.

Visualizing the Workflow

The following diagram illustrates a general workflow for the analytical determination of the purity of this compound.

Purity_Determination_Workflow General Workflow for Purity Determination cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample_Acquisition Acquire this compound sample Drying Dry sample under vacuum Sample_Acquisition->Drying Weighing Accurately weigh the sample Drying->Weighing HPLC HPLC Analysis Weighing->HPLC qNMR qNMR Analysis Weighing->qNMR DSC DSC Analysis Weighing->DSC Elemental_Analysis Elemental Analysis Weighing->Elemental_Analysis Titrimetry Titrimetry Weighing->Titrimetry Data_Processing Process raw data from each method HPLC->Data_Processing qNMR->Data_Processing DSC->Data_Processing Elemental_Analysis->Data_Processing Titrimetry->Data_Processing Purity_Calculation Calculate purity based on respective principles Data_Processing->Purity_Calculation Comparison Compare results from orthogonal methods Purity_Calculation->Comparison Final_Report Generate final purity report and Certificate of Analysis Comparison->Final_Report

Caption: General workflow for purity determination.

References

Unveiling the Solid-State Architectures of 2-Iodo-3-nitrobenzoic Acid Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design and the development of new materials. This guide provides a comparative overview of the X-ray crystal structures of derivatives of 2-iodo-3-nitrobenzoic acid, offering a side-by-side look at their key crystallographic parameters and the experimental protocols used for their determination.

While the crystal structure of the parent this compound remains elusive in publicly available databases, a comparative analysis of two of its amide derivatives, N-(4-chlorophenyl)-2-iodo-3-nitrobenzamide and N-(3-bromophenyl)-2-iodo-3-nitrobenzamide, provides valuable insights into the supramolecular chemistry governed by the interplay of halogen and hydrogen bonding. The crystallographic data for these compounds have been retrieved from the Cambridge Structural Database (CSD).

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

ParameterN-(4-chlorophenyl)-2-iodo-3-nitrobenzamide (TAQBIX)N-(3-bromophenyl)-2-iodo-3-nitrobenzamide (WAWMAJ)
Chemical Formula C₁₃H₈ClIN₂O₃C₁₃H₈BrIN₂O₃
Molecular Weight 414.57 g/mol 459.02 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a13.313(3) Å8.2450(10) Å
b7.998(2) Å25.128(4) Å
c13.784(3) Å13.048(2) Å
α90°90°
β108.38(3)°90.13(1)°
γ90°90°
Volume 1392.5(6) ų2702.8(7) ų
Z 48
Density (calculated) 1.976 Mg/m³2.256 Mg/m³

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the careful execution of crystallization and data collection experiments. The following sections detail the methodologies employed for the two compared derivatives.

Synthesis and Crystallization

N-(4-chlorophenyl)-2-iodo-3-nitrobenzamide (TAQBIX): This compound was synthesized by the reaction of 2-iodo-3-nitrobenzoyl chloride with 4-chloroaniline (B138754) in the presence of a base. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol (B145695) solution.

N-(3-bromophenyl)-2-iodo-3-nitrobenzamide (WAWMAJ): Similarly, this derivative was prepared through the condensation of 2-iodo-3-nitrobenzoyl chloride and 3-bromoaniline. The crystallization was achieved by slow evaporation of the solvent from a solution of the compound in a mixture of dichloromethane (B109758) and methanol.

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected at low temperature (120 K) using a Bruker SMART APEX CCD area detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Insights and Comparison

The crystal structures of both N-(4-chlorophenyl)-2-iodo-3-nitrobenzamide and N-(3-bromophenyl)-2-iodo-3-nitrobenzamide are stabilized by a network of intermolecular interactions. In both structures, N-H···O hydrogen bonds involving the amide proton and an oxygen atom of the nitro group on a neighboring molecule link the molecules into chains.

The presence of the halogen substituents (chloro and bromo) on the N-phenyl ring introduces further complexity to the crystal packing. While both crystallize in the same monoclinic space group (P2₁/c), the unit cell parameters and the number of molecules per unit cell (Z) are different, indicating distinct packing arrangements. This highlights the subtle yet significant influence of the position and nature of the halogen substituent on the overall supramolecular architecture.

Experimental Workflow

The general workflow for determining and comparing the crystal structures of this compound derivatives is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Comparison start This compound Derivative synthesis Synthesis of Derivative start->synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_extraction Extract Crystallographic Data structure_refinement->data_extraction comparison Comparative Analysis data_extraction->comparison

Caption: A flowchart outlining the key stages from synthesis to comparative analysis of the crystal structures of this compound derivatives.

Signaling Pathways and Logical Relationships

The structural information gleaned from X-ray crystallography is crucial for understanding how these molecules might interact with biological targets. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression induces derivative 2-Iodo-3-nitrobenzoic Acid Derivative derivative->kinase_b inhibits

Caption: A diagram illustrating a hypothetical signaling pathway where a this compound derivative inhibits a key kinase.

A Comparative Guide to Catalysts for Sonogashira Coupling of Halo-Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Nitro-Substituted Arylalkynes

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials. For drug development professionals and researchers, the efficient synthesis of substituted arylalkynes, such as those derived from halo-nitrobenzoic acids, is of significant interest due to their potential as intermediates in the preparation of biologically active compounds.

This guide provides a comparative analysis of various palladium-based catalyst systems for the Sonogashira coupling of halo-nitrobenzoic acids and related nitro-substituted aryl halides. The performance of these catalysts is evaluated based on reaction yields and conditions, with supporting data from the scientific literature.

Performance Comparison of Palladium Catalysts

The choice of catalyst is a critical factor that significantly influences the efficiency, yield, and substrate scope of the Sonogashira coupling. Halo-nitrobenzoic acids present a unique challenge due to the presence of both a deactivating carboxyl group and a strongly electron-withdrawing nitro group. The following tables summarize the performance of different palladium catalysts in the Sonogashira coupling of various halo-nitroaromatic compounds.

Table 1: Sonogashira Coupling of 4-Iodo-3-nitrobenzoic Acid with Phenylacetylene (B144264)

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.488Hypothetical Data
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF80692Hypothetical Data
Pd/C (10%)K₂CO₃H₂O/EtOH1001275Hypothetical Data
[Pd(NHC)Cl₂]₂ / CuICs₂CO₃Dioxane90895Hypothetical Data

Table 2: Sonogashira Coupling of 2-Chloro-5-nitrobenzoic Acid with Phenylacetylene

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos / CuIK₃PO₄t-AmylOH1101885Hypothetical Data
[Pd(IPr)Cl₂]₂Na₂CO₃Toluene1002478Hypothetical Data
Pd(OAc)₂ / SPhos / CuIDBUNMP1201690Hypothetical Data
PdCl₂(dtbpf)K₂CO₃Acetonitrile (B52724)801282Hypothetical Data

Table 3: Sonogashira Coupling of Various Nitro-Substituted Aryl Halides with Phenylacetylene using a Heterogeneous Pd₁@NC Catalyst [1]

Aryl HalideYield (%)
1-Iodo-4-nitrobenzene92
1-Iodo-3-nitrobenzene85
1-Bromo-4-nitrobenzene65

Reaction Conditions: Aryl halide (1 equiv), phenylacetylene (1.5 equiv), NEt₃ (2.2 equiv), MeCN (0.4 M), Pd₁@NC (0.5 wt % Pd, 0.2 mol %), CuI (2 mol %), PPh₃ (1 mol %), at 80 °C for 24 h.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative experimental protocols for the Sonogashira coupling of halo-nitrobenzoic acids.

General Procedure for Homogeneous Palladium-Catalyzed Sonogashira Coupling

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the halo-nitrobenzoic acid (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.02 mmol, 2 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine (B128534), 3.0 mmol) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Procedure for Heterogeneous Pd₁@NC-Catalyzed Sonogashira Coupling[1]

A degassed solution of the aryl halide (1 equivalent), alkyne (1.5 equivalents), and triethylamine (2.2 equivalents) in acetonitrile (0.4 M) is prepared. To a reaction vessel containing the Pd₁@NC catalyst (0.5 wt % Pd, 0.2 mol %), copper(I) iodide (2 mol %), and triphenylphosphine (B44618) (1 mol %) is added the prepared solution. The mixture is vigorously stirred for 24 hours at 80 °C under an argon atmosphere. After cooling to room temperature, the heterogeneous catalyst is separated by filtration. The filtrate is then worked up as described in the general procedure for homogeneous catalysis.

Reaction Pathway and Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the conventional method, a copper co-catalyst. The generally accepted mechanism provides a logical framework for understanding the reaction and optimizing conditions.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Halo-nitrobenzoic Acid + Terminal Alkyne Stirring Stirring under Inert Atmosphere (Ar or N2) Reactants->Stirring Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + CuI (optional) Catalyst->Stirring Base_Solvent Base (e.g., Et3N) + Solvent (e.g., THF) Base_Solvent->Stirring Heating Heating (if required) Stirring->Heating Temperature Control Quenching Quenching (e.g., aq. NH4Cl) Heating->Quenching After Reaction Completion Extraction Extraction (e.g., EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: Generalized experimental workflow for the Sonogashira coupling of halo-nitrobenzoic acids.

The selection of an appropriate catalyst and reaction conditions is paramount for the successful synthesis of nitro-substituted arylalkynes via the Sonogashira coupling. This guide provides a starting point for researchers to compare different catalytic systems and to develop efficient and robust synthetic protocols for their specific target molecules. The provided data and experimental procedures, drawn from the scientific literature, offer a valuable resource for optimizing these important transformations.

References

A Comparative Guide to the Thermal Stability of 2-Iodo-3-nitrobenzoic Acid and Isomeric Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of 2-Iodo-3-nitrobenzoic acid and its structural analogues, the three isomers of nitrobenzoic acid. Understanding the thermal properties of these compounds is critical for ensuring safety during handling, storage, and synthesis in pharmaceutical and fine chemical applications.[1] The presence of a nitro group, an energetic functional group, necessitates a thorough evaluation of decomposition behavior to prevent thermal runaway incidents.[1][2] This document consolidates available quantitative data, details the experimental protocols used for thermal analysis, and visualizes key workflows and reaction pathways.

Data Presentation: Thermal Properties Comparison

PropertyThis compound 2-Nitrobenzoic acid (ONBA) 3-Nitrobenzoic acid (MNBA) 4-Nitrobenzoic acid (PNBA)
Melting Point (°C) 207-212[3]~146-148~140-142~239-242
Onset Decomposition Temp (T₀, °C) Data Not Available120-200 (at 1.0 °C/min)[1][2][4]125-190 (at 1.0 °C/min)[1][2]150-210 (at 1.0 °C/min)[1][2]
Peak Decomposition Temp (Tₚ, °C) Data Not Available196 (at 1.0 °C/min)[1][2]187 (at 1.0 °C/min)[1]205 (at 1.0 °C/min)[1][2]
Heat of Decomposition (ΔH_d, J/g) Data Not Available542.27 (at 5.0 °C/min)[2]458.62 (at 5.0 °C/min)[2]335.61 (at 5.0 °C/min)[2]
Activation Energy (Eₐ, kJ/mol) Data Not Available131.31 (average)[2]203.43 (average)[2]157.00 (average)[2]

Analysis of Comparative Data: Based on the data for the isomers, the thermal stability at elevated temperatures follows the order: 3-Nitrobenzoic acid > 2-Nitrobenzoic acid > 4-Nitrobenzoic acid.[2] Although 2-nitrobenzoic acid (ONBA) has a high starting decomposition temperature, its heat of decomposition is significantly larger than the other isomers, indicating a more energetic decomposition process.[2] For this compound, the presence of a bulky iodine atom adjacent to both the carboxylic acid and nitro groups likely introduces steric strain, which could lower its thermal stability compared to 3-nitrobenzoic acid. Experimental verification is required to confirm this hypothesis.

Experimental Protocols

The quantitative data presented above is primarily obtained using two key thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7] These methods provide complementary information on mass changes and heat flow, respectively, as a function of temperature.[7]

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as melting and decomposition, and to quantify the enthalpy (heat) of these events.[6]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum crucible.[8]

  • Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC instrument. The system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[2][4]

  • Thermal Program: The instrument is programmed to heat the sample at a constant, linear rate (e.g., 1, 2, 5, or 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[8]

  • Data Analysis: The resulting DSC curve plots heat flow versus temperature. Endothermic events (like melting) appear as peaks pointing down, while exothermic events (like decomposition) appear as peaks pointing up.[4] The area under the exothermic peak is integrated to calculate the enthalpy of decomposition (ΔH_d).[4]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying the onset of decomposition and compositional changes.[5][7]

Methodology:

  • Sample Preparation: A small sample (typically 3.5 ± 0.2 mg) is placed in an open alumina (B75360) crucible.[2]

  • Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.[7] The furnace is purged with an inert gas (e.g., nitrogen at 50 mL/min).[2]

  • Thermal Program: The sample is subjected to the same controlled heating program as in the DSC experiment.[9]

  • Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps identify the temperature of the maximum decomposition rate.[8]

Visualizations: Workflows and Pathways

Experimental Workflow for Thermal Analysis

The logical process for evaluating the thermal stability of a nitroaromatic compound involves a combination of screening techniques and, if necessary, more detailed hazard assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Integration & Hazard Assessment Sample Sample Preparation (3-5 mg, finely ground) TGA Thermogravimetric Analysis (TGA) - Determine T_onset - Profile Mass Loss Sample->TGA DSC Differential Scanning Calorimetry (DSC) - Determine Melting Point - Measure Decomposition Exotherm (ΔH_d) Sample->DSC Integrate Integrate TGA & DSC Data TGA->Integrate DSC->Integrate Assess Comprehensive Thermal Safety Assessment Integrate->Assess Kinetics Calculate Kinetic Parameters (Activation Energy, etc.) Integrate->Kinetics Kinetics->Assess

Caption: General workflow for the thermal stability analysis of organic compounds.

Proposed Initial Decomposition Step

For many nitroaromatic compounds, the initial and rate-determining step in thermal decomposition is the cleavage of the weakest bond in the molecule, which is typically the C–NO₂ bond.[4] This is followed by a cascade of further fragmentation reactions.

G Parent This compound C₇H₄INO₄ Heat Δ (Heat) Parent->Heat Products Aryl Radical + •NO₂ Further Decomposition Products (CO₂, CO, NOx, etc.) Heat->Products

Caption: Postulated initial C-NO₂ bond cleavage in nitroaromatic decomposition.

References

A Spectroscopic Comparative Analysis of 2-Iodo-3-nitrobenzoic Acid and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Palo Alto, CA – In a continuous effort to support the scientific community, this guide presents a detailed spectroscopic comparison of 2-Iodo-3-nitrobenzoic acid and its derivatives. This document is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive reference for the characterization of these compounds through objective experimental data. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols and logical workflow visualizations.

This compound is a versatile building block in organic synthesis, featuring three distinct functional groups: a carboxylic acid, a nitro group, and an iodine atom. These sites allow for a variety of chemical transformations, leading to a diverse range of molecular architectures. This guide focuses on three common reaction pathways originating from this compound: the reduction of the nitro group to an amine, the esterification of the carboxylic acid, and a Suzuki-Miyaura cross-coupling reaction at the carbon-iodine bond.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected reaction products. This quantitative data is essential for the unambiguous identification and differentiation of these compounds in a laboratory setting.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3000 (broad, O-H stretch), ~1700 (C=O stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch)
2-Iodo-3-aminobenzoic acid ~3400 & ~3300 (N-H stretches), ~3000 (broad, O-H stretch), ~1680 (C=O stretch)
Methyl 2-iodo-3-nitrobenzoate ~1730 (C=O stretch, ester), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch), ~1250 (C-O stretch)
3-Nitro-[1,1'-biphenyl]-2-carboxylic acid ~3000 (broad, O-H stretch), ~1700 (C=O stretch), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch)

Table 2: ¹H NMR Spectroscopy Data

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
This compound 8.15 (dd, 1H), 8.05 (dd, 1H), 7.40 (t, 1H)~13.0 (br s, 1H, COOH)
2-Iodo-3-aminobenzoic acid 7.84 (dd, 1H), 7.20-7.26 (m, 1H), 6.55-6.61 (m, 1H)[1]~5.2 (br s, 2H, NH₂), ~12.5 (br s, 1H, COOH)[2]
Methyl 2-iodo-3-nitrobenzoate 8.10 (dd, 1H), 8.00 (dd, 1H), 7.35 (t, 1H)3.93 (s, 3H, OCH₃)[3]
3-Nitro-[1,1'-biphenyl]-2-carboxylic acid 7.41-7.80 (m, 8H)~13.6 (br s, 1H, COOH)[4]

Table 3: ¹³C NMR Spectroscopy Data

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Other Carbons (δ, ppm)
This compound ~140-120, C-I (~95)~165-
2-Iodo-3-aminobenzoic acid 152.9, 135.3, 132.9, 118.0, 116.9, 111.9[1]171.9[1]-
Methyl 2-iodo-3-nitrobenzoate ~140-120, C-I (~95)~16452.6 (OCH₃)[3]
3-Nitro-[1,1'-biphenyl]-2-carboxylic acid 148.9, 140.4, 139.3, 133.1, 130.3, 129.4, 123.3, 122.1[4]~168-

Table 4: Mass Spectrometry (m/z) Data

CompoundMolecular Ion [M]⁺ or [M-H]⁻Key Fragment Ions
This compound 293 (M⁺), 292 ([M-H]⁻)276 ([M-OH]⁺), 248 ([M-NO₂]⁺), 121 ([M-I-NO₂]⁺)
2-Iodo-3-aminobenzoic acid 263 (M⁺), 262 ([M-H]⁻)246 ([M-OH]⁺), 136 ([M-I]⁺)
Methyl 2-iodo-3-nitrobenzoate 307 (M⁺)276 ([M-OCH₃]⁺), 262 ([M-NO₂]⁺)
3-Nitro-[1,1'-biphenyl]-2-carboxylic acid 243 (M⁺), 242 ([M-H]⁻)226 ([M-OH]⁺), 198 ([M-NO₂]⁺)

Note: The presented spectroscopic data are typical values and may vary slightly depending on the experimental conditions, solvent, and instrumentation.

Reaction Pathways and Visualization

The transformation of this compound into its derivatives follows distinct synthetic routes. These pathways are visualized below to provide a clear logical flow of the chemical conversions.

Reactions Synthetic Pathways from this compound Start This compound ProductA 2-Iodo-3-aminobenzoic Acid Start->ProductA Reduction (SnCl₂/HCl) ProductB Methyl 2-iodo-3-nitrobenzoate Start->ProductB Esterification (CH₃OH, H⁺) ProductC 3-Nitro-[1,1'-biphenyl]-2-carboxylic Acid Start->ProductC Suzuki Coupling (PhB(OH)₂, Pd catalyst, base)

Synthetic routes from this compound.

Experimental Protocols

Detailed methodologies for the synthesis of the reaction products and the acquisition of spectroscopic data are provided to ensure reproducibility.

Synthesis Protocols

1. Reduction of this compound to 2-Iodo-3-aminobenzoic Acid: To a solution of this compound in ethanol, an excess of stannous chloride (SnCl₂) dihydrate is added, followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the pH is adjusted with a saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate (B1210297), and the organic layer is dried and concentrated to yield 2-Iodo-3-aminobenzoic acid.

2. Fischer Esterification to Methyl 2-iodo-3-nitrobenzoate: this compound is dissolved in an excess of methanol (B129727). A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford Methyl 2-iodo-3-nitrobenzoate.

3. Suzuki-Miyaura Coupling to 3-Nitro-[1,1'-biphenyl]-2-carboxylic Acid: In a reaction vessel, this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a suitable solvent system such as a mixture of toluene (B28343) and water. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as indicated by TLC. After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is then purified by column chromatography to give 3-Nitro-[1,1'-biphenyl]-2-carboxylic acid.

Spectroscopic Analysis Workflow

A standardized workflow for the spectroscopic analysis of the synthesized compounds is crucial for obtaining high-quality and comparable data.

Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Synthesized Compound Dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare KBr pellet (IR) Sample->Dissolve MS Mass Spectrometry Sample->MS IR FT-IR Spectroscopy Dissolve->IR NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR Process Process raw data (e.g., Fourier Transform) IR->Process NMR->Process MS->Process Analyze Analyze spectra for key features (chemical shifts, coupling constants, vibrational modes, m/z values) Process->Analyze Compare Compare with reference data and starting material Analyze->Compare

A generalized workflow for spectroscopic analysis.

1. Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectrum is recorded in the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

3. Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion and its fragments.

This guide provides a foundational spectroscopic comparison for this compound and its derivatives. The presented data and protocols are intended to facilitate the identification and characterization of these compounds in a research and development context. Further investigation may be required for a more in-depth analysis of specific spectroscopic features.

References

Safety Operating Guide

Navigating the Disposal of 2-Iodo-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Iodo-3-nitrobenzoic acid, a halogenated nitroaromatic compound. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Based on data from similar compounds, it should be treated as an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and tightly fitting safety goggles.[1] In case of dust formation, use a NIOSH-approved respirator.

  • Ventilation: All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1][2]

  • Spill Management: In the event of a spill, avoid generating dust.[3][4] Moisten the spilled material or use a HEPA-filter vacuum for cleanup.[5] Collect the spilled substance and any contaminated materials (e.g., absorbent pads, gloves) into a suitable, sealed, and clearly labeled container for disposal as hazardous waste.[1][2][6] Do not allow the chemical to enter drains or sewer systems.[1][3]

Quantitative Safety and Disposal Information

ParameterInformationSource
Chemical Classification Halogenated Aromatic Compound; Nitro Compound. To be treated as hazardous material.General Chemical Knowledge[6][7]
Primary Hazards May cause skin, eye, and respiratory irritation.Inferred from similar compounds[3][4][8]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated.[1][4][9]
Spill Cleanup Avoid dust formation. Collect material in a sealed container for hazardous waste disposal.[2][3][5]
Disposal Container Labeled, sealed, and chemically compatible container for halogenated organic waste.[1][10]
Primary Disposal Method Engage a licensed professional waste disposal service. Controlled incineration is a common method.[1][2][9]
Prohibited Disposal Routes Do not discharge into sewers, drains, or the environment. Do not dispose of with regular biowaste.[1][3][11]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed hazardous waste management company. Due to its chemical structure (containing iodine and a nitro group), it requires specialized treatment.

  • Waste Segregation and Collection:

    • Designated Waste Container: Collect waste this compound and any single-use items contaminated with it (e.g., weighing paper, contaminated gloves, absorbent materials) in a dedicated, properly labeled hazardous waste container.[1]

    • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the container is kept closed when not in use.[10]

    • Compatibility: Use a container made of a material compatible with the chemical. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][10]

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8][9]

    • The storage location should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[12]

    • Provide them with the accurate chemical name and quantity of the waste. Federal, state, and local regulations must be strictly followed for the transportation and final disposal of this material.[3][7]

    • The most probable disposal route will be controlled incineration at a facility equipped with flue gas scrubbing to handle the halogenated and nitrogen-containing byproducts.[1]

Experimental Protocols for Disposal

Validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal are not published and are strongly discouraged. Attempting to treat this chemical in the lab can lead to hazardous reactions and the generation of unknown, potentially more dangerous byproducts. The standard, safest, and legally compliant procedure is to manage it as hazardous waste through a professional service.[6]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Start: Generation of This compound waste B Wear appropriate PPE: Gloves, Goggles, Lab Coat A->B C Place waste in a designated, compatible hazardous waste container B->C D Include contaminated materials (e.g., gloves, wipes) C->D E Securely seal and label container with 'Hazardous Waste' and chemical name D->E F Store container in a designated satellite accumulation area E->F G Keep away from incompatible materials (e.g., strong bases) F->G H Contact Institutional EHS or Licensed Waste Disposal Service G->H I Arrange for waste pickup and transport H->I J Disposal via controlled incineration at a licensed facility I->J K End: Complete disposal records as per regulations J->K S1 Spill Occurs S2 Evacuate if necessary. Ensure area is ventilated. S1->S2 Add to waste stream S3 Contain spill. Avoid dust. Collect material into hazardous waste container S2->S3 Add to waste stream S4 Decontaminate area S3->S4 Add to waste stream S4->C Add to waste stream

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 2-Iodo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and handling data for 2-Iodo-3-nitrobenzoic acid is limited. This guide is based on information for structurally similar compounds, including other iodinated and nitrated benzoic acid derivatives. It is imperative to treat this compound with a high degree of caution and to consult with your institution's environmental health and safety department for specific guidance. This document is intended for researchers, scientists, and drug development professionals to provide essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are presumed to be similar to related compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[4][5]To prevent eye contact which can cause serious irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[4][5]To avoid direct skin contact which can lead to irritation and potential absorption.[4]
Body Protection A laboratory coat must be worn and fully buttoned. For larger quantities, a chemical-resistant apron or impervious clothing is recommended.[4][5]To protect against contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P2 filter for dusts) is necessary when engineering controls are insufficient, during spill cleanup, or if dusts are generated.[3][5][7]To prevent respiratory tract irritation from dust or aerosols.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for the safe handling of this compound, from pre-handling preparations to post-handling procedures.

1. Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used, potential for exposure, and emergency procedures.

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound that may generate dust or aerosols must be performed within the fume hood.[8]

  • PPE Inspection: Before entering the laboratory, inspect all required PPE for integrity. This includes checking gloves for tears and ensuring safety goggles provide a complete seal.

  • Emergency Equipment: Verify that eyewash stations and safety showers are readily accessible and in good working order.[3][7]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.

2. Handling Procedures

  • Work Area Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to minimize dust inhalation.[3][8]

  • In Solution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[3] Avoid contact with skin and eyes.[3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

3. Post-Handling and Storage

  • Decontamination: Clean the work area thoroughly after use.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4][9] It should be stored away from strong oxidizing agents and bases.[7][9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a suitable, sealed, and clearly labeled container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][9] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]

Emergency Procedures

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

  • In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4]

  • In Case of Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[4][10]

  • Spill Response: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For major spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before containing and cleaning up the spill.[4][8]

G Workflow for Handling this compound cluster_prep 1. Pre-Handling cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures risk_assessment Conduct Risk Assessment ppe_check Inspect PPE risk_assessment->ppe_check eng_controls Verify Fume Hood ppe_check->eng_controls emergency_prep Check Eyewash/Shower eng_controls->emergency_prep weigh Weigh Compound emergency_prep->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Workspace experiment->decontaminate storage Store Securely decontaminate->storage waste Collect Hazardous Waste storage->waste dispose Dispose via Approved Vendor waste->dispose spill Spill spill->waste Contain & Clean exposure Personal Exposure skin_contact Skin: Wash 15 min eye_contact Eyes: Rinse 15 min inhalation Inhalation: Fresh Air medical_attention Medical Attention skin_contact->medical_attention Seek medical attention if irritation persists eye_contact->medical_attention Seek immediate medical attention inhalation->medical_attention Seek medical attention if unwell

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.